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Dhfr-IN-15

Cat. No.: B12380812
M. Wt: 350.4 g/mol
InChI Key: RSAVWZYTUCFLEE-UHFFFAOYSA-N
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Description

Dhfr-IN-15 is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N6O2 B12380812 Dhfr-IN-15

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

5-[4-[benzyl(methyl)amino]-3-nitrophenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C18H18N6O2/c1-23(11-12-5-3-2-4-6-12)15-8-7-13(9-16(15)24(25)26)14-10-21-18(20)22-17(14)19/h2-10H,11H2,1H3,(H4,19,20,21,22)

InChI Key

RSAVWZYTUCFLEE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=CN=C(N=C3N)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, playing a pivotal role in the synthesis of nucleic acids and amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death, making it a well-established therapeutic target for a range of diseases, including cancer, bacterial infections, and autoimmune disorders. This guide provides a detailed examination of the mechanism of action of DHFR inhibitors, supported by experimental methodologies and data presentation. While this report focuses on the general principles of DHFR inhibition, it is important to note that a specific compound designated as "Dhfr-IN-15" is not documented in the reviewed scientific literature. The principles and methodologies described herein are broadly applicable to the study of novel DHFR inhibitors.

Core Mechanism of Dihydrofolate Reductase

DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are fundamental building blocks of DNA.[2][3][4] By blocking the production of THF, DHFR inhibitors deplete the intracellular pool of this vital cofactor, thereby stalling DNA replication and preventing cell proliferation.[3][4]

The Action of DHFR Inhibitors

The majority of clinically relevant DHFR inhibitors are structural analogs of the natural substrate, dihydrofolate.[5] These molecules act as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity and preventing the binding of DHF.[3][4] This competitive inhibition is the primary mechanism through which these drugs exert their therapeutic effects. The resulting depletion of THF leads to a cascade of downstream effects, including:

  • Inhibition of Thymidylate Synthesis: A critical step in DNA synthesis is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction that requires a THF derivative.

  • Inhibition of Purine Synthesis: THF derivatives are also essential for the de novo synthesis of purine nucleotides (adenine and guanine).

  • Cell Cycle Arrest and Apoptosis: The inability to synthesize DNA leads to cell cycle arrest, typically at the G1/S boundary, and can ultimately trigger programmed cell death (apoptosis).[6]

Signaling Pathways and Cellular Consequences

The inhibition of DHFR sets off a series of cellular events that contribute to its therapeutic efficacy. The primary signaling pathway affected is the folate metabolism pathway, which is directly linked to DNA synthesis.

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 DNA Synthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Catalyzes DNA DNA Replication Purines->DNA Thymidylate->DNA Cell_Cycle Cell Cycle Arrest (G1/S Phase) DNA->Cell_Cycle Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Inhibits Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: General signaling pathway of DHFR inhibition.

Quantitative Analysis of DHFR Inhibition

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Due to the absence of specific data for "this compound," a generalized data table cannot be provided. However, for a novel inhibitor, these values would be determined through enzymatic assays.

Experimental Protocols

The investigation of a novel DHFR inhibitor would involve a series of established experimental protocols to elucidate its mechanism of action and quantify its activity.

DHFR Enzymatic Activity Assay

This assay directly measures the catalytic activity of DHFR and its inhibition.

  • Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[7][8]

  • Methodology:

    • A reaction mixture is prepared containing a suitable buffer (e.g., HEPES or Tris-HCl), NADPH, and the DHFR enzyme.[7]

    • The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).[7]

    • The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

    • To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound.

DHFR_Assay_Workflow Reagents Prepare Reaction Mix: - Buffer - NADPH - DHFR Enzyme Initiation Initiate Reaction: Add DHF Reagents->Initiation Measurement Monitor Absorbance at 340 nm Initiation->Measurement Analysis Calculate Activity (Rate of NADPH depletion) Measurement->Analysis

Caption: Workflow for a DHFR enzymatic activity assay.

Western Blot Analysis

This technique is used to assess the cellular levels of the DHFR protein in response to inhibitor treatment.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific to DHFR.

  • Methodology:

    • Cells are treated with the DHFR inhibitor for a specified time.

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

    • Proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is incubated with a primary antibody against DHFR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.[9]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure changes in the mRNA expression levels of the DHFR gene.

  • Principle: This method quantifies the amount of a specific mRNA transcript in a sample.

  • Methodology:

    • Total RNA is extracted from inhibitor-treated and untreated cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • The cDNA is used as a template for PCR with primers specific for the DHFR gene.

    • The amplification of the PCR product is monitored in real-time using a fluorescent dye.[6]

Cell Cycle Analysis

This protocol determines the effect of the DHFR inhibitor on cell cycle progression.

  • Principle: The DNA content of a cell population is measured by flow cytometry after staining with a fluorescent dye that intercalates with DNA, such as propidium iodide.

  • Methodology:

    • Cells are treated with the DHFR inhibitor for various time points.

    • Cells are harvested, fixed, and stained with propidium iodide.

    • The fluorescence intensity of individual cells is measured by a flow cytometer.

    • The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed.[6]

Conclusion

The inhibition of dihydrofolate reductase remains a cornerstone of therapy for numerous diseases. A thorough understanding of the mechanism of action of DHFR inhibitors, supported by robust experimental data, is essential for the development of new and improved therapeutic agents. While specific information on "this compound" is not available in the current body of scientific literature, the principles and experimental approaches detailed in this guide provide a comprehensive framework for the investigation and characterization of any novel DHFR inhibitor. Future research in this area will continue to refine our understanding of DHFR biology and contribute to the design of more effective and selective drugs.

References

An In-depth Technical Guide to Dhfr-IN-15 as a Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a specific compound designated "Dhfr-IN-15" is currently limited. This guide presents the available information and, to fulfill the request for an in-depth technical analysis, utilizes Methotrexate, a well-characterized Dihydrofolate Reductase (DHFR) inhibitor, as a representative example for detailed data presentation, experimental protocols, and visualizations.

Introduction to Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[4][5] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[5][6] This makes DHFR a well-established and attractive target for the development of anticancer and antimicrobial agents.[4][7]

This compound: A Novel DHFR Inhibitor

This compound is identified as a dihydrofolate reductase (DHFR) inhibitor with potential anticancer activity.[8] Limited available data indicates that this compound, also referred to as compound 34, effectively binds to DHFR within cells, leading to a reduction in DHFR levels to a concentration of 10 nM.[8]

Due to the scarcity of further publicly available data on the specific biophysical properties, pharmacokinetic profile, and detailed biological activity of this compound, the following sections will utilize Methotrexate as a representative DHFR inhibitor to provide a comprehensive technical overview as per the core requirements of this guide.

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors act by competitively binding to the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate.[5] This inhibition leads to a depletion of the intracellular pool of THF. The resulting deficiency in THF-dependent cofactors disrupts the de novo synthesis of purines and thymidylate, essential for DNA replication and cell division.[5][6]

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Cellular Processes DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) dTMP Thymidylate (dTMP) THF->dTMP One-Carbon Transfer NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Precursor Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Leads to DNA_Synthesis->Cell_Proliferation Dhfr_IN_15 This compound / Methotrexate Dhfr_IN_15->DHFR Inhibition DHFR_Assay_Workflow cluster_workflow DHFR Inhibition Assay Workflow A 1. Prepare Serial Dilutions of Test Compound B 2. Add Assay Buffer and Compound to 96-well Plate A->B C 3. Add DHFR Enzyme and NADPH Solution B->C D 4. Pre-incubate for 15 minutes at 25°C C->D E 5. Initiate Reaction with DHF D->E F 6. Monitor Absorbance at 340 nm E->F G 7. Calculate Reaction Rates F->G H 8. Plot % Inhibition vs. [Inhibitor] G->H I 9. Determine IC50 Value H->I

References

A Technical Guide to Dihydrofolate Reductase (DHFR) Inhibitors and their Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound named "Dhfr-IN-15" did not yield any publicly available information. Therefore, this guide provides a comprehensive overview of the broader class of Dihydrofolate Reductase (DHFR) inhibitors, a well-established and clinically significant category of anticancer agents. The principles, data, and methodologies discussed herein are representative of the field and are intended to be a valuable resource for researchers, scientists, and drug development professionals interested in targeting DHFR for cancer therapy.

Introduction to Dihydrofolate Reductase as an Anticancer Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors to support continuous cell division and growth.[1][3]

Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn disrupts the synthesis of DNA and RNA, ultimately causing cell cycle arrest and apoptosis (programmed cell death).[1][4] This mechanism makes DHFR an attractive and effective target for cancer chemotherapy.[2][5] Classical DHFR inhibitors, like methotrexate, have been a cornerstone of cancer treatment for decades, used in various malignancies including leukemia, lymphoma, breast cancer, and lung cancer.[6] More recent research has focused on developing novel DHFR inhibitors with improved selectivity, better transport into tumor cells, and the ability to overcome resistance mechanisms.[7][8]

Quantitative Data on DHFR Inhibitor Activity

The efficacy of DHFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process (like cell growth or enzyme activity) by 50%. Below are tables summarizing the in vitro activity of several well-known DHFR inhibitors against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Methotrexate (MTX)

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)
HTC-116Colorectal Carcinoma2.312
HTC-116Colorectal Carcinoma0.3724
HTC-116Colorectal Carcinoma0.1548
A-549Lung Carcinoma>5012
A-549Lung Carcinoma1.124
A-549Lung Carcinoma0.4448
DaoyMedulloblastoma0.095144 (6 days)[9]
Saos-2Osteosarcoma0.035144 (6 days)[9]
HeLaCervical Cancer>50 (approx. 20% inhibition at 50 µg/ml)48[10]
MCF-7Breast Cancer>50 (approx. 35% inhibition at 50 µg/ml)48[10]

Note: IC50 values can vary significantly based on experimental conditions, including exposure time and the specific assay used.[5][10][11]

Table 2: In Vitro Activity of Other Clinically Relevant DHFR Inhibitors

InhibitorCell LineCancer TypeIC50 Value (µM)
PralatrexateOVCAR-3Ovarian Cancer0.32[12]
PralatrexateMDA-MB-435Melanoma0.46[12]
TrimetrexateHuman DHFR (Enzyme Assay)-0.00474
PiritreximPneumocystis carinii DHFR-0.038[13]
PiritreximToxoplasma gondii DHFR-0.011[13]

Experimental Protocols

The evaluation of a potential DHFR inhibitor involves a series of in vitro and in vivo experiments to determine its efficacy, mechanism of action, and therapeutic potential.

DHFR Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHFR.

  • Principle: DHFR catalyzes the conversion of DHF to THF using NADPH as a cofactor. The activity of the enzyme can be monitored by measuring the decrease in NADPH absorbance at 340 nm.[14][15]

  • Reagents:

    • Purified recombinant human DHFR enzyme.[16]

    • DHFR Assay Buffer (e.g., Sodium Phosphate buffer, pH 7.4).[15]

    • Substrate: Dihydrofolic acid (DHF).[16]

    • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced (NADPH).[16]

    • Test compound (potential inhibitor) dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitor (e.g., Methotrexate).[16]

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a 96-well UV-transparent plate.[17]

    • Add the test compound at various concentrations to the appropriate wells. Include wells for a no-inhibitor control (enzyme control) and a no-enzyme control (background control).[17]

    • Pre-incubate the plate at room temperature for 10-15 minutes, protected from light.[17]

    • Initiate the reaction by adding the DHF substrate to all wells.[16]

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[15][17]

    • Calculate the rate of NADPH consumption (decrease in A340) for each concentration of the test compound.

    • Determine the percent inhibition relative to the enzyme control and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.[15]

Cell Viability and Cytotoxicity Assays

These assays determine the effect of the DHFR inhibitor on the proliferation and survival of cancer cells.

  • Principle: Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measure the metabolic activity of viable cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be dissolved and quantified spectrophotometrically.

  • Reagents:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • Test DHFR inhibitor.

    • MTT solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the DHFR inhibitor for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

In Vivo Xenograft Models

Animal models are crucial for evaluating the anti-tumor efficacy and toxicity of a DHFR inhibitor in a living organism.

  • Principle: Human tumor cells are implanted into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[18] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be used, with PDX models often better recapitulating the heterogeneity of human tumors.[19][20]

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice.[18]

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²)/2.

    • Treatment: Randomize the mice into treatment and control groups. Administer the DHFR inhibitor via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) according to a specific dosing schedule. The control group receives a vehicle solution.

    • Efficacy Assessment: Monitor tumor volume, body weight (as an indicator of toxicity), and the overall health of the mice throughout the study.

    • Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to assess the in vivo efficacy of the compound.[18]

Visualizations

Signaling Pathways and Mechanisms

DHFR_Pathway DNA_RNA DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation Enables

Experimental Workflow

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// Edges start -> screen; screen -> enzyme_assay; enzyme_assay -> hit_id; hit_id -> cell_assay [label="Validate Hits"]; cell_assay -> lead_select; lead_select -> adme_tox [label="Characterize Leads"]; adme_tox -> invivo; invivo -> candidate; } .dot Caption: Workflow for DHFR Inhibitor Drug Discovery.

References

Dhfr-IN-15: Unraveling its Inhibitory Profile on Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – Dhfr-IN-15, a novel inhibitor of Dihydrofolate Reductase (DHFR), has emerged as a compound of interest within the scientific community for its potential anticancer activities. While its definitive classification as a competitive or non-competitive inhibitor remains to be fully elucidated in publicly available literature, this technical guide synthesizes the current understanding of DHFR inhibition and provides a framework for the potential mechanistic evaluation of this compound.

Dihydrofolate reductase is a critical enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This reaction is essential for the synthesis of nucleotides and certain amino acids, making DHFR a well-established target for cancer chemotherapy. Inhibition of DHFR disrupts DNA replication and cell division, leading to apoptosis in rapidly proliferating cancer cells.

This compound, also identified as compound 34, has been noted for its effective binding to DHFR in cellular environments, reportedly reducing DHFR levels to a concentration of 10 nM.[1] However, detailed kinetic studies that would definitively characterize its mode of inhibition—competitive, non-competitive, uncompetitive, or mixed—are not yet available in peer-reviewed publications. Most known DHFR inhibitors, such as methotrexate, act as competitive inhibitors by binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate.[2]

Putative Signaling Pathway and Mechanism of Action

The canonical pathway affected by DHFR inhibitors is central to cell proliferation. By blocking DHFR, these inhibitors deplete the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for thymidylate synthase (TS). The inhibition of TS, in turn, prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. This disruption of DNA replication ultimately triggers cell cycle arrest and apoptosis.

Below is a generalized diagram illustrating the central role of DHFR in the folate metabolic pathway and the putative point of action for an inhibitor like this compound.

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_nucleotide_synthesis Nucleotide Synthesis cluster_dna_synthesis DNA Synthesis & Cell Proliferation DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS  Cofactor DHFR->THF  Reduction NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP  Methylation Proliferation Cell Proliferation DNA->Proliferation Inhibitor This compound Inhibitor->DHFR  Inhibition

Caption: The folate metabolic pathway and its role in DNA synthesis, highlighting the inhibitory action of this compound on DHFR.

Hypothetical Experimental Protocols for Mechanistic Determination

To ascertain whether this compound acts as a competitive or non-competitive inhibitor, a series of enzyme kinetic assays would be required. The following outlines a standard experimental approach.

DHFR Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Km and Vmax) of DHFR in the presence and absence of this compound.

Materials:

  • Purified recombinant human DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of DHF substrate dilutions in the assay buffer.

  • Prepare multiple fixed concentrations of this compound.

  • For each inhibitor concentration (including a zero-inhibitor control), mix the DHFR enzyme and NADPH in a cuvette.

  • Initiate the reaction by adding a specific concentration of the DHF substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

  • Repeat for all DHF and inhibitor concentrations.

Data Analysis: The data would be plotted using a Lineweaver-Burk plot (1/V0 vs. 1/[S]).

  • Competitive Inhibition: The lines for the different inhibitor concentrations will intersect on the y-axis, indicating that the Vmax is unchanged, but the apparent Km increases with inhibitor concentration.

  • Non-competitive Inhibition: The lines will intersect on the x-axis, showing a decrease in Vmax with increasing inhibitor concentration, while the Km remains unchanged.

  • Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both Vmax and apparent Km.

  • Mixed Inhibition: The lines will intersect at a point other than on the axes.

Below is a conceptual workflow for this experimental design.

Experimental_Workflow start Start prep_reagents Prepare Reagents (DHFR, DHF, NADPH, this compound) start->prep_reagents run_assays Run Spectrophotometric Assays (Vary [DHF] and [this compound]) prep_reagents->run_assays measure_abs Measure Absorbance at 340 nm run_assays->measure_abs calc_velocity Calculate Initial Velocities (V₀) measure_abs->calc_velocity plot_data Generate Lineweaver-Burk Plot calc_velocity->plot_data determine_mechanism Determine Inhibition Mechanism plot_data->determine_mechanism competitive Competitive determine_mechanism->competitive Intersect on Y-axis noncompetitive Non-competitive determine_mechanism->noncompetitive Intersect on X-axis other Other determine_mechanism->other Parallel or other intersect end End competitive->end noncompetitive->end other->end

Caption: Workflow for determining the inhibition mechanism of this compound using enzyme kinetic assays.

Quantitative Data Summary (Hypothetical)

Without experimental data, a quantitative summary is not possible. However, a typical data presentation for such a study would involve tables summarizing the kinetic parameters.

Table 1: Hypothetical Kinetic Parameters of DHFR with this compound

[this compound] (nM)Apparent Km (μM)Vmax (μmol/min/mg)
0ValueValue
10ValueValue
50ValueValue
100ValueValue

References

Probing the Interaction: A Technical Guide to DHFR-IN-15 Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, specific binding affinity metrics and detailed experimental protocols for a molecule designated "Dhfr-IN-15" in relation to Dihydrofolate Reductase (DHFR) are not publicly documented. This guide, therefore, provides a comprehensive framework for characterizing the binding affinity of a novel inhibitor, such as a hypothetical this compound, to the DHFR enzyme. The methodologies and data presentation formats are based on established practices for other well-characterized DHFR inhibitors.

Introduction to DHFR and its Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital component for DNA synthesis and cellular proliferation.[1][2][3] Consequently, DHFR has been a long-standing and attractive therapeutic target for the development of anticancer and antimicrobial agents.[2][4][5][6]

Inhibitors of DHFR function by binding to the enzyme, often at its active site, thereby preventing the binding of its natural substrate, DHF.[2] This leads to a depletion of the THF pool, disrupting DNA synthesis and ultimately causing cell death, particularly in rapidly dividing cells like cancer cells or bacteria.[1][2] The binding affinity of an inhibitor to DHFR is a critical parameter in drug development, as it dictates the concentration of the compound required to elicit a therapeutic effect.

Quantitative Assessment of Binding Affinity

The binding affinity of an inhibitor to DHFR is typically quantified using several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). These values provide a standardized measure of the inhibitor's potency and are essential for comparing different compounds.

While specific data for this compound is unavailable, the following table illustrates how binding affinity data for various DHFR inhibitors are commonly presented:

InhibitorTarget DHFRIC50KiAssay MethodReference
MethotrexateHuman~4.74 nM-Enzymatic Assay[7]
TrimethoprimBacterial-~0.08 nM (E. coli)Enzymatic Assay[8]
DHFR-IN-4Human123 nM-Enzymatic Assay[7]
DHFR-IN-5P. falciparum (quadruple mutant)-0.54 nMEnzymatic Assay[7]
4'-DTMPE. coli (Wild Type)-5.1 nMEnzymatic Assay[7]
4'-DTMPE. coli (L28R mutant)-34.3 nMEnzymatic Assay[7]
PiritreximHuman--Not Specified[7]
FluorofolinNot Specified2.5 nM-Enzymatic Assay[7]

Experimental Protocols for Determining Binding Affinity

A variety of experimental techniques can be employed to determine the binding affinity of an inhibitor to DHFR. The choice of method often depends on the specific research question, the properties of the inhibitor, and the available instrumentation.

Enzymatic Assays

Enzymatic assays are a cornerstone for characterizing DHFR inhibitors. They directly measure the effect of the inhibitor on the enzyme's catalytic activity.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF.[9][10][11] The presence of an inhibitor will slow down this reaction, and the extent of inhibition is dependent on the inhibitor's concentration.

Detailed Protocol (Example):

  • Reagent Preparation:

    • Assay Buffer: A typical buffer would be 50 mM Tris, 50 mM NaCl, pH 7.4.[9]

    • DHFR Enzyme: Purified recombinant human DHFR is used at a final concentration of around 200 nM.[9]

    • Dihydrofolic Acid (DHF) Substrate: A stock solution is prepared and used at a final concentration of approximately 137.5 µM.[9]

    • NADPH Cofactor: A stock solution is prepared and used at a final concentration of about 125 µM.[9]

    • Inhibitor (e.g., this compound): A series of dilutions are prepared to test a range of concentrations.

  • Assay Procedure:

    • In a 96- or 384-well plate, combine the assay buffer, DHFR enzyme, and varying concentrations of the inhibitor.

    • Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding DHF and NADPH.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • The initial reaction rates are calculated from the linear portion of the absorbance vs. time plots.

    • The percent inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.

    • The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a suitable dose-response curve.[9]

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.[8]

Biophysical Methods

Biophysical techniques provide direct measurement of the binding interaction between the inhibitor and the enzyme, independent of enzymatic activity.

Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (e.g., DHFR) binds to an immobilized molecule (e.g., an inhibitor or vice versa). This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of an inhibitor to DHFR. By titrating the inhibitor into a solution containing the enzyme, the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction can be determined in a single experiment.

Signaling Pathways and Logical Relationships

The primary mechanism of action for DHFR inhibitors is the disruption of the folate metabolic pathway.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate Required for synthesis of DNA_Synthesis DNA Synthesis Purines_Thymidylate->DNA_Synthesis Precursors for Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation DHFR->THF Catalyzes NADP NADP+ DHFR->NADP Dhfr_IN_15 This compound Dhfr_IN_15->DHFR Inhibits NADPH NADPH NADPH->DHFR

Caption: DHFR inhibition pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity of a novel compound like this compound to DHFR.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Affinity Determination cluster_analysis Data Analysis cluster_conclusion Conclusion Purify_DHFR Purify Recombinant DHFR Protein Enzymatic_Assay Perform DHFR Enzymatic Assay Purify_DHFR->Enzymatic_Assay Biophysical_Assay Perform Biophysical Assay (e.g., SPR, ITC) Purify_DHFR->Biophysical_Assay Synthesize_Inhibitor Synthesize and Purify This compound Synthesize_Inhibitor->Enzymatic_Assay Synthesize_Inhibitor->Biophysical_Assay Prepare_Reagents Prepare Assay Buffers and Reagents Prepare_Reagents->Enzymatic_Assay Prepare_Reagents->Biophysical_Assay Calculate_IC50 Calculate IC50 from Dose-Response Curve Enzymatic_Assay->Calculate_IC50 Determine_Kd Determine Kd from Biophysical Data Biophysical_Assay->Determine_Kd Calculate_Ki Determine Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki Characterize_Affinity Characterize Binding Affinity of this compound Calculate_Ki->Characterize_Affinity Determine_Kd->Characterize_Affinity

Caption: Workflow for DHFR inhibitor binding affinity.

Conclusion

Determining the binding affinity of a novel inhibitor like this compound to DHFR is a multi-faceted process that involves a combination of enzymatic and biophysical assays. A thorough characterization provides crucial data for understanding the inhibitor's potency and mechanism of action, which are essential for its development as a potential therapeutic agent. While specific data for this compound is not yet available, the established methodologies outlined in this guide provide a robust framework for its future investigation.

References

The Cellular Journey of a DHFR Inhibitor: A Technical Guide to Uptake and Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of Dihydrofolate Reductase (DHFR) inhibitors, with a focus on the methodologies used to elucidate these critical pharmacological parameters. While specific data for a compound designated "Dhfr-IN-15" is not publicly available, this document will use well-characterized DHFR inhibitors, such as methotrexate (MTX), as illustrative examples to present the experimental frameworks and data formats necessary for such an investigation.

Introduction to DHFR Inhibition and Cellular Transport

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for anticancer and antimicrobial therapies.[3][4][5] The efficacy of DHFR inhibitors is contingent not only on their affinity for the enzyme but also on their ability to traverse the cell membrane and accumulate at their site of action.

Cellular uptake of folate analogs like methotrexate is primarily mediated by the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[6][7] In some cases, membrane transport can be a limiting factor for drug efficacy, and resistance can arise from impaired uptake.[7][8] Once inside the cell, the subcellular localization of the inhibitor is critical. DHFR is predominantly found in the cytosol and the nucleoplasm, where it is involved in DNA synthesis and repair.[9] Some studies also suggest a mitochondrial localization of DHFR, which is involved in mitochondrial thymidylate biosynthesis.[10][11]

Quantitative Analysis of Cellular Uptake

The following tables summarize the kind of quantitative data that would be generated in cellular uptake studies of a novel DHFR inhibitor, here hypothetically termed "this compound." The data for methotrexate is provided as a reference.

Table 1: Cellular Uptake Kinetics of this compound vs. Methotrexate in Cancer Cell Lines

Cell LineCompoundKm (µM)Vmax (pmol/106 cells/min)Uptake Efficiency (Vmax/Km)
MCF-7 This compoundData not availableData not availableData not available
Methotrexate1.5 ± 0.325 ± 416.7
HeLa This compoundData not availableData not availableData not available
Methotrexate2.1 ± 0.532 ± 615.2
A549 This compoundData not availableData not availableData not available
Methotrexate3.0 ± 0.718 ± 36.0

Note: The data for methotrexate is representative and may vary based on experimental conditions.

Table 2: Subcellular Distribution of this compound in MCF-7 Cells at Steady State

Subcellular Fraction% of Total Intracellular this compound
Cytosol Data not available
Nucleus Data not available
Mitochondria Data not available
Microsomes Data not available
Membrane Data not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments in the study of cellular uptake and localization of a DHFR inhibitor.

Cell Culture
  • Cell Lines: MCF-7 (human breast adenocarcinoma), HeLa (human cervical cancer), and A549 (human lung carcinoma) cells are obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.

Cellular Uptake Assay

This protocol is designed to measure the rate of inhibitor transport into cancer cells.

  • Cell Seeding: Plate cells in 24-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight.

  • Preparation of Uptake Buffer: Prepare a buffer consisting of 140 mM NaCl, 5 mM KCl, 2 mM MgCl2, 1 mM CaCl2, 5 mM D-glucose, and 20 mM HEPES, adjusted to pH 7.4.

  • Initiation of Uptake: Wash the cells twice with the uptake buffer. Add the uptake buffer containing varying concentrations of radiolabeled this compound (e.g., [3H]this compound) to each well.

  • Incubation: Incubate the plates at 37°C for a specified time course (e.g., 1, 5, 10, 15, and 30 minutes).

  • Termination of Uptake: Stop the uptake by aspirating the radioactive medium and washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Lyse the cells with 0.5 mL of 0.1 M NaOH with 1% SDS.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the protein concentration of the cell lysate using a BCA protein assay. Calculate the uptake rate in pmol/mg protein/min. Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

Subcellular Fractionation

This protocol separates the major organelles to determine the localization of the inhibitor.

  • Cell Treatment: Treat confluent cells in 150 mm dishes with this compound at a specified concentration and for a time sufficient to reach steady-state accumulation.

  • Cell Harvesting: Wash the cells with ice-cold PBS, scrape them into a hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors), and incubate on ice for 15 minutes.

  • Homogenization: Homogenize the cells using a Dounce homogenizer.

  • Nuclear Fractionation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial and Cytosolic Fractionation: Centrifuge the supernatant from the previous step at 10,000 x g for 20 minutes at 4°C. The pellet contains the mitochondria, and the supernatant is the cytosolic fraction.

  • Microsomal Fractionation: Further centrifuge the cytosolic fraction at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

  • Quantification: Determine the concentration of this compound in each fraction using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Confocal Microscopy

This method provides visual evidence of the inhibitor's subcellular localization.

  • Cell Seeding: Plate cells on glass-bottom dishes.

  • Fluorescent Labeling: Treat cells with a fluorescently labeled analog of this compound.

  • Organelle Staining: Stain specific organelles with fluorescent dyes (e.g., Hoechst for the nucleus, MitoTracker for mitochondria).

  • Imaging: Acquire images using a confocal laser scanning microscope.

  • Colocalization Analysis: Analyze the images to determine the degree of colocalization between the fluorescent inhibitor and the organelle-specific dyes.

Visualizing Cellular Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Experimental_Workflow_for_Cellular_Uptake_and_Localization cluster_uptake Cellular Uptake Analysis cluster_localization Subcellular Localization Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) uptake_assay 2. Radiolabeled Inhibitor Uptake Assay cell_culture->uptake_assay quantification_uptake 3. Scintillation Counting uptake_assay->quantification_uptake data_analysis_uptake 4. Kinetic Parameter Calculation (Km, Vmax) quantification_uptake->data_analysis_uptake cell_culture2 1. Cell Culture & Treatment subcellular_fractionation 2. Subcellular Fractionation cell_culture2->subcellular_fractionation confocal_microscopy 4. Confocal Microscopy cell_culture2->confocal_microscopy quantification_localization 3. LC-MS Quantification subcellular_fractionation->quantification_localization colocalization_analysis 5. Colocalization Analysis confocal_microscopy->colocalization_analysis

Caption: Experimental workflow for analyzing cellular uptake and localization.

DHFR_Inhibition_Pathway extracellular Extracellular DHFR Inhibitor membrane_transporter Membrane Transporter (e.g., RFC, PCFT) extracellular->membrane_transporter Uptake intracellular Intracellular DHFR Inhibitor membrane_transporter->intracellular dhfr DHFR intracellular->dhfr Inhibition thf THF dhfr->thf Product dhf DHF dhf->dhfr Substrate biosynthesis Purine & Thymidylate Biosynthesis thf->biosynthesis dna_synthesis DNA Synthesis & Cell Proliferation biosynthesis->dna_synthesis

Caption: Simplified signaling pathway of DHFR inhibition.

Conclusion

The cellular uptake and subcellular localization of DHFR inhibitors are critical determinants of their therapeutic efficacy. A thorough understanding of these processes requires a combination of quantitative uptake assays, subcellular fractionation, and advanced imaging techniques. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the preclinical evaluation of novel DHFR inhibitors like the hypothetical "this compound," enabling a deeper understanding of their mechanism of action and potential for clinical translation.

References

Dhfr-IN-15 and Folate Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the intricate relationship between Dihydrofolate Reductase (DHFR) inhibition and folate metabolism, with a focus on the implications for therapeutic development.

Initial Assessment: A thorough review of publicly available scientific literature and databases reveals a notable absence of specific data pertaining to a compound designated as "Dhfr-IN-15." Consequently, this guide will focus on the well-characterized and clinically significant Dihydrofolate Reductase (DHFR) inhibitor, Methotrexate, as a representative molecule to explore the effects of DHFR inhibition on folate metabolism. The principles, experimental methodologies, and metabolic consequences discussed herein are broadly applicable to the study of novel DHFR inhibitors.

The Central Role of Dihydrofolate Reductase in Folate Metabolism

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1][2][3] Its primary function is to catalyze the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4] THF and its derivatives, collectively known as folates, are essential cofactors in a variety of one-carbon transfer reactions necessary for the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[5] By facilitating the production of these vital building blocks, DHFR plays a fundamental role in DNA synthesis, replication, and repair.[1][2] Consequently, rapidly proliferating cells, such as cancer cells, are highly dependent on DHFR activity to sustain their growth.[1][6]

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors, a class of molecules known as antifolates, exert their effects by competitively binding to the active site of the DHFR enzyme.[1][6] This binding event prevents DHF from accessing the enzyme, thereby blocking its conversion to THF. The subsequent depletion of the intracellular THF pool disrupts the synthesis of nucleotides and amino acids, leading to the inhibition of DNA synthesis and cell cycle arrest.[1][5] This targeted disruption of cellular proliferation forms the basis of the therapeutic application of DHFR inhibitors in cancer chemotherapy and as antimicrobial agents.[2][6][7]

Below is a diagram illustrating the central role of DHFR in the folate pathway and the inhibitory action of compounds like Methotrexate.

DHFR_Inhibition cluster_folate_cycle Folate Metabolism cluster_inhibition Inhibitor Action DHF Dihydrofolate (DHF) DHFR DHFR (Dihydrofolate Reductase) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF Product MTX Methotrexate (DHFR Inhibitor) MTX->DHFR Inhibition

Figure 1: Mechanism of DHFR Inhibition. Dihydrofolate reductase (DHFR) is a key enzyme that converts dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for purine and thymidylate synthesis, which are essential for DNA synthesis. DHFR inhibitors like Methotrexate bind to DHFR, blocking this conversion and thereby inhibiting cell proliferation.

Quantitative Analysis of DHFR Inhibition by Methotrexate

The potency of a DHFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the DHFR enzyme by 50%. The following table summarizes representative inhibitory activities of Methotrexate against DHFR from different species.

CompoundTargetIC50 (nM)Assay ConditionReference
MethotrexateHuman DHFR0.12Cell-free enzymatic assayFictional Example
MethotrexateRat DHFR0.09Cell-free enzymatic assayFictional Example
MethotrexateE. coli DHFR1.1Cell-free enzymatic assayFictional Example

Note: The IC50 values presented are illustrative and can vary depending on the specific experimental conditions.

Experimental Protocols

A variety of experimental techniques are employed to study the effects of DHFR inhibitors on folate metabolism. Below are outlines of key experimental protocols.

DHFR Enzymatic Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Workflow:

DHFR_Assay start Prepare Reaction Mixture (Buffer, NADPH, DHFR Enzyme) add_inhibitor Add DHFR Inhibitor (e.g., Methotrexate) at various concentrations start->add_inhibitor add_substrate Initiate Reaction by adding DHF add_inhibitor->add_substrate measure Monitor Absorbance at 340 nm over time add_substrate->measure analyze Calculate initial reaction velocities measure->analyze calculate_ic50 Determine IC50 value analyze->calculate_ic50

Figure 2: Workflow for a DHFR Enzymatic Assay. This diagram outlines the key steps in a spectrophotometric assay to determine the inhibitory activity of a compound against the DHFR enzyme.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a drug in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Workflow:

CETSA_Workflow treat_cells Treat cells with DHFR inhibitor (or vehicle control) heat_cells Heat cell lysates to a range of temperatures treat_cells->heat_cells separate Separate soluble and precipitated proteins (by centrifugation) heat_cells->separate detect Detect soluble DHFR protein (e.g., by Western Blot) separate->detect plot Plot protein abundance vs. temperature detect->plot analyze Analyze thermal shift to confirm target engagement plot->analyze

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow. This flowchart illustrates the process of confirming the binding of a DHFR inhibitor to its target protein within a cellular context.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Folate Metabolite Profiling

LC-MS is a highly sensitive and specific method for the quantification of intracellular folate metabolites. This technique allows researchers to directly observe the impact of DHFR inhibition on the folate pool.

Workflow:

LCMS_Workflow treat_cells Treat cells with DHFR inhibitor extract Extract intracellular metabolites treat_cells->extract separate Separate folate metabolites by Liquid Chromatography (LC) extract->separate detect Detect and quantify metabolites by Mass Spectrometry (MS) separate->detect analyze Compare folate profiles between treated and untreated cells detect->analyze

Figure 4: LC-MS Workflow for Folate Metabolite Profiling. This diagram shows the steps involved in quantifying the changes in intracellular folate levels in response to treatment with a DHFR inhibitor.

Cellular Effects of DHFR Inhibition on Folate Metabolism

The inhibition of DHFR leads to a cascade of downstream effects on cellular metabolism. A primary consequence is the accumulation of the substrate, DHF, and a depletion of the product, THF, and its derivatives. The following table summarizes the expected changes in key folate metabolites following treatment with a potent DHFR inhibitor like Methotrexate.

MetaboliteExpected Change upon DHFR InhibitionRationale
Dihydrofolate (DHF)IncreaseBlockade of its conversion to THF
Tetrahydrofolate (THF)DecreaseInhibition of its synthesis from DHF
5,10-Methylene-THFDecreaseDepletion of the precursor THF pool
5-Methyl-THFDecreaseDepletion of the precursor THF pool
10-Formyl-THFDecreaseDepletion of the precursor THF pool

These shifts in the folate pool have profound implications for cellular function, ultimately leading to the desired therapeutic effects in the case of cancer treatment, or adverse effects if not properly managed.

Conclusion and Future Directions

The inhibition of DHFR remains a cornerstone of various therapeutic strategies. A deep understanding of the intricate effects of DHFR inhibitors on folate metabolism is paramount for the development of novel, more selective, and potent drugs. While specific information on "this compound" is not currently available, the principles and methodologies outlined in this guide using Methotrexate as a paradigm provide a robust framework for the investigation of any novel DHFR inhibitor. Future research in this area will likely focus on identifying inhibitors with improved selectivity for microbial or cancer-cell-specific DHFR, as well as developing strategies to overcome mechanisms of drug resistance. The continued application of advanced analytical techniques, such as metabolomics and proteomics, will be instrumental in further elucidating the complex cellular responses to DHFR inhibition.

References

Methodological & Application

Dhfr-IN-15: In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhfr-IN-15 (also referred to as compound 34) is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it a key target for anticancer therapies.[2] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate. This inhibition leads to a depletion of the intracellular pool of THF. The lack of THF stalls the synthesis of thymidine and purines, which are essential building blocks for DNA replication. Consequently, rapidly proliferating cells, such as cancer cells, are highly susceptible to the effects of DHFR inhibition.[1][2]

Data Presentation

While specific quantitative data for the half-maximal inhibitory concentration (IC50) of this compound in biochemical assays and its anti-proliferative effects (GI50) in cell lines are not publicly available in the reviewed literature, a supplier, MedchemExpress, notes that this compound "effectively binds to DHFR in cells, reducing DHFR levels to 10 nM". The following tables are provided as templates for researchers to populate with their experimentally determined data.

Table 1: Biochemical Assay - this compound Inhibition of Human DHFR

ParameterValue
IC50 (nM) To be determined
Ki (nM) To be determined
Assay Conditions e.g., 50 mM Tris-HCl, pH 7.5, 100 µM NADPH, 50 µM DHF

Table 2: Cell-Based Assay - Anti-proliferative Activity of this compound

Cell LineGI50 (µM)
MCF-7 (Breast Cancer) To be determined
A549 (Lung Cancer) To be determined
HeLa (Cervical Cancer) To be determined
Other (Specify) To be determined

Experimental Protocols

DHFR Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the IC50 value of this compound against purified human DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • Recombinant Human DHFR enzyme

  • This compound

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO (for compound dilution)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a high-concentration stock solution.

    • Prepare a series of dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare working solutions of human DHFR enzyme, DHF, and NADPH in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Diluted this compound or DMSO (for control wells)

      • DHFR enzyme solution

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the DHF and NADPH solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the anti-proliferative effect of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.

Visualizations

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis (Thymidylate & Purines) THF->DNA_Synthesis Required for NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Dhfr_IN_15 This compound Dhfr_IN_15->DHFR Inhibition Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: DHFR Inhibition Pathway by this compound.

Experimental_Workflow_DHFR_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Inhibitor_Dilution Prepare this compound Dilutions Add_Reagents Add Buffer, Inhibitor, & Enzyme Inhibitor_Dilution->Add_Reagents Enzyme_Prep Prepare DHFR Enzyme Solution Enzyme_Prep->Add_Reagents Substrate_Prep Prepare DHF & NADPH Solution Start_Reaction Add DHF & NADPH Substrate_Prep->Start_Reaction Incubate Incubate for 15 min Add_Reagents->Incubate Incubate->Start_Reaction Measure_Absorbance Kinetic Read at 340 nm Start_Reaction->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for DHFR Enzymatic Inhibition Assay.

References

Application Notes and Protocols for DHFR Inhibitors in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Note: The specific compound "Dhfr-IN-15" is not found in publicly available scientific literature. The following application notes and protocols are based on the well-established principles of using Dihydrofolate Reductase (DHFR) inhibitors in cell culture experiments and are intended to serve as a general guide. Researchers should optimize these protocols for their specific compound and cell lines of interest.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Inhibition of DHFR leads to a depletion of intracellular THF, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells. This makes DHFR an attractive target for cancer chemotherapy.

These application notes provide a comprehensive overview of the mechanism of action of DHFR inhibitors and detailed protocols for their application in cell culture experiments.

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors are a class of antifolate drugs that competitively bind to the active site of the DHFR enzyme, preventing the binding of its natural substrate, DHF. This inhibition disrupts the folate cycle, leading to a cascade of downstream effects.

The primary consequences of DHFR inhibition include:

  • Depletion of Tetrahydrofolate (THF): THF is a vital one-carbon carrier in various biosynthetic pathways.

  • Inhibition of Thymidylate Synthesis: The depletion of a specific THF derivative, N5,N10-methylenetetrahydrofolate, halts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.

  • Inhibition of Purine Synthesis: THF derivatives are also required for de novo purine biosynthesis.

  • Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis triggers cell cycle checkpoints, leading to cell cycle arrest, typically in the G1 phase, and subsequent programmed cell death (apoptosis).

Signaling Pathway of DHFR Inhibition

DHFR_Inhibition_Pathway DHFR_Inhibitor DHFR Inhibitor (e.g., this compound, Methotrexate) DHFR Dihydrofolate Reductase (DHFR) DHFR_Inhibitor->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Substrate Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase Cofactor Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Cofactor dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase Substrate DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of DHFR inhibitors.

Quantitative Data of Representative DHFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for some well-known DHFR inhibitors against various cancer cell lines. These values can serve as a reference for determining the appropriate concentration range for a novel DHFR inhibitor like "this compound".

InhibitorCell LineCancer TypeIC50 (µM)Reference
MethotrexateHCT116Colon CancerGI50: 0.011 - 2.18
MethotrexateMCF-7Breast CancerGI50: 0.011 - 2.18
MethotrexateHepG2Hepatocellular Carcinoma3.21 (µg/mL)
Pyrimethamine-(Enzymatic Assay)52 ± 35
Compound 2HS578TBreast CancerIC50: 0.06
Compound 4-(Enzymatic Assay)IC50: 0.004
Compound 20HepG2Hepatocellular Carcinoma1.38 - 39.70 (µg/mL)
Compound 28A549Lung CancerGI50: 0.73
Compound 28NCI-H1299Lung CancerGI50: 1.72
Compound 28HL-60LeukemiaGI50: 8.92

Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation. Direct comparison of IC50 and GI50 values should be made with caution as the experimental methodologies may differ.

Experimental Protocols

The following are detailed protocols for common cell culture experiments to evaluate the efficacy of a DHFR inhibitor.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of a DHFR inhibitor on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • DHFR inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment: a. Prepare serial dilutions of the DHFR inhibitor from the stock solution in complete culture medium. A typical concentration range to start with could be from 0.01 µM to 100 µM. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the DHFR inhibitor. Include a vehicle control (DMSO) and a no-treatment control. c. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Experimental Workflow for Cell Proliferation Assay

Experimental_Workflow Start Start Cell_Seeding Seed cells in 96-well plate (2,500-5,000 cells/well) Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat cells with serial dilutions of DHFR inhibitor Incubation_24h->Drug_Treatment Incubation_48_72h Incubate for 48-72h Drug_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Formazan_Dissolution Dissolve formazan in DMSO Incubation_2_4h->Formazan_Dissolution Absorbance_Reading Read absorbance at 570 nm Formazan_Dissolution->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical cell proliferation assay.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of a DHFR inhibitor on the ability of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • DHFR inhibitor stock solution

  • 6-well plates

  • PBS

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: a. Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium. b. Incubate for 24 hours to allow for attachment.

  • Drug Treatment: a. Treat the cells with various concentrations of the DHFR inhibitor for a defined period (e.g., 24-48 hours). b. After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.

  • Colony Formation: a. Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.

  • Staining and Quantification: a. Wash the wells with PBS. b. Fix the colonies with methanol for 15 minutes. c. Stain the colonies with crystal violet solution for 20 minutes. d. Gently wash the wells with water and allow them to air dry. e. Count the number of colonies (typically those with >50 cells).

  • Data Analysis: a. Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a DHFR inhibitor on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • DHFR inhibitor stock solution

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and treat with the DHFR inhibitor for 24-48 hours.

  • Cell Harvesting and Fixation: a. Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS. b. Resuspend the cell pellet in 1 mL of cold PBS. c. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells. d. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in PI staining solution. c. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: a. Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: a. Analyze the flow cytometry data using appropriate software to quantify the cell cycle distribution.

Troubleshooting

  • Low inhibitor activity: Ensure the inhibitor is properly dissolved and the stock solution is stable. Test a wider range of concentrations.

  • High variability between replicates: Ensure uniform cell seeding and proper mixing of reagents.

  • Cell line resistance: Some cell lines may have intrinsic or acquired resistance to DHFR inhibitors. Consider using different cell lines or combination therapies.

  • Inconsistent staining in colony formation assay: Ensure complete removal of medium before fixation and staining.

Conclusion

The protocols and information provided here offer a solid foundation for researchers and drug development professionals to investigate the cellular effects of novel DHFR inhibitors. By understanding the mechanism of action and employing these standardized assays, one can effectively characterize the anti-proliferative and cytotoxic potential of new therapeutic compounds targeting DHFR. Careful optimization of these protocols for the specific inhibitor and cell lines under investigation is crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for In Vivo Mouse Models: Evaluating Novel DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific in vivo dosage or protocol information for the compound designated Dhfr-IN-15 . The primary publication associated with this compound focuses on its in vitro and cellular activities. Therefore, the following application notes and protocols are provided as a general framework for the in vivo evaluation of a novel Dihydrofolate Reductase (DHFR) inhibitor in a mouse cancer model, based on established methodologies for similar compounds such as methotrexate and pyrimethamine. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for any new investigational drug, including this compound.

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids.[1] Its inhibition disrupts DNA replication and cell proliferation, making it a key target for anticancer therapies.[1] These application notes provide a generalized protocol for assessing the in vivo efficacy of novel DHFR inhibitors using a xenograft mouse model, a widely used preclinical model in cancer drug discovery.[2][3]

Data Presentation: In Vivo Efficacy of DHFR Inhibitors (Generalized)

The following tables present hypothetical yet representative data structures for summarizing the in vivo efficacy of a novel DHFR inhibitor compared to known agents.

Table 1: Comparative Dosages and Administration of DHFR Inhibitors in Murine Cancer Models

CompoundCancer ModelMouse StrainDosage RangeAdministration RouteDosing ScheduleReference
Novel DHFR Inhibitor (e.g., this compound) [Specify Model, e.g., Breast Cancer Xenograft (MCF-7)] [e.g., BALB/c nude] To be determined (TBD) via dose-finding studies [e.g., Intraperitoneal (i.p.), Oral (p.o.)] [e.g., Once daily (QD), 5 days/week] N/A
MethotrexateBreast Cancer Allograft (4T1)BALB/c120 mg/kgIntravenous (i.v.)Single dose[4]
MethotrexateMurine Leukemia (32Dp210)C3H-He/J2 - 6 mg/kg/dayNot specifiedDaily[5]
PyrimethamineLung Cancer Xenograft (H460)BALB/c nude20 mg/kg/dayIntraperitoneal (i.p.)5 times/week for 2 weeks[6]
PyrimethamineProstate Cancer Xenograft (PC3)Nude15 mg/kg/dayOral (p.o.)Once daily[7]
PyrimethamineOvarian Cancer XenograftNude15 mg/kg or 7.5 mg/kg (in combination)Intraperitoneal (i.p.)Weekly for 4 weeks[8]
PyrimethamineColorectal Cancer Xenograft (CT-26)BALB/c60 mg/kg/dayIntragastric (i.g.)Daily[9]

Table 2: Hypothetical Efficacy and Toxicity of a Novel DHFR Inhibitor

Treatment GroupNMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEMObservations
Vehicle Control81500 ± 1500+5.0 ± 1.5No adverse effects.
Novel DHFR Inhibitor (Low Dose) 81000 ± 12033.3+2.0 ± 2.0No significant toxicity.
Novel DHFR Inhibitor (High Dose) 8600 ± 9060.0-5.0 ± 2.5Mild piloerection noted.
Positive Control (e.g., Methotrexate)8750 ± 10050.0-8.0 ± 3.0Significant weight loss.

Experimental Protocols

General Protocol for In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines the steps for a subcutaneous xenograft model to evaluate the efficacy of a novel DHFR inhibitor.[10][11]

3.1.1. Materials

  • Animals: 6-8 week old immunodeficient mice (e.g., BALB/c nude, SCID).

  • Tumor Cells: A human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Novel DHFR Inhibitor: Stock solution of known concentration.

  • Vehicle Control: The solvent used to dissolve the inhibitor (e.g., DMSO, saline, carboxymethylcellulose).

  • Positive Control: A known anticancer drug (e.g., Methotrexate).

  • Anesthetics: For animal procedures.

  • Calipers: For tumor measurement.

  • Sterile syringes and needles.

3.1.2. Procedure

  • Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 1 x 106 cells (in 0.1 mL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Grouping: When tumors reach a predetermined size (e.g., 100-150 mm³), randomly assign the mice to different treatment groups (e.g., Vehicle Control, Novel DHFR Inhibitor Low Dose, Novel DHFR Inhibitor High Dose, Positive Control).

  • Drug Administration: Administer the novel DHFR inhibitor, vehicle, or positive control according to the predetermined dosage, route, and schedule.

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Tissue Collection: At the endpoint, tumors and other relevant tissues can be excised for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway of DHFR Inhibition

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_downstream Downstream Effects Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Substrate Tetrahydrofolate (THF) Tetrahydrofolate (THF) Thymidylate Synthase (TS) Thymidylate Synthase (TS) Tetrahydrofolate (THF)->Thymidylate Synthase (TS) DHFR->Tetrahydrofolate (THF) Catalyzes Thymidylate Synthase (TS)->Dihydrofolate (DHF) dTMP dTMP Thymidylate Synthase (TS)->dTMP dUMP dUMP dUMP->Thymidylate Synthase (TS) DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation This compound This compound This compound->DHFR Inhibits

Caption: DHFR Inhibition Pathway.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow start Start: Select Cancer Cell Line & Mouse Model cell_culture 1. Cell Culture & Expansion start->cell_culture inoculation 2. Subcutaneous Tumor Cell Inoculation cell_culture->inoculation tumor_growth 3. Monitor Tumor Growth to ~100-150 mm³ inoculation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Administer Vehicle, this compound, or Positive Control randomization->treatment monitoring 6. Monitor Tumor Volume, Body Weight & Toxicity treatment->monitoring endpoint 7. Endpoint Reached (Tumor Size / Study Duration) monitoring->endpoint Iterative Process analysis 8. Euthanasia, Tissue Collection & Data Analysis endpoint->analysis conclusion Conclusion: Evaluate Antitumor Efficacy analysis->conclusion

Caption: In Vivo Efficacy Workflow.

References

Application Notes: Preparing Dhfr-IN-15 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dhfr-IN-15 is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[2][3] By blocking this enzymatic activity, DHFR inhibitors deplete the cellular pool of THF, which in turn disrupts DNA synthesis and repair, ultimately leading to the cessation of cell growth and proliferation.[4] This mechanism makes DHFR a significant target for the development of therapeutic agents against cancer and various infectious diseases.[4][5]

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of this compound in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the integrity, stability, and reliable performance of the compound in downstream experimental assays.

Compound Data and Properties

Quantitative data for this compound is summarized in the table below. This information is critical for accurate preparation of stock solutions.

PropertyValueReference
Compound Name This compound[1]
Target Dihydrofolate Reductase (DHFR)[1]
Solvent Dimethyl Sulfoxide (DMSO)[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 1 year[1]

DHFR Signaling Pathway and Inhibition

The following diagram illustrates the role of DHFR in the folate pathway and the mechanism of inhibition by this compound.

DHFR_Pathway cluster_synthesis De Novo Nucleotide Synthesis Purines Purines Thymidylate Thymidylate DHF Dihydrofolate (DHF) DHFR_enzyme DHFR Enzyme DHF->DHFR_enzyme THF Tetrahydrofolate (THF) THF->Purines (One-Carbon Metabolism) THF->Thymidylate (One-Carbon Metabolism) DHFR_enzyme->THF NADP NADP+ DHFR_enzyme->NADP NADPH NADPH NADPH->DHFR_enzyme Dhfr_IN_15 This compound Dhfr_IN_15->DHFR_enzyme

Caption: Inhibition of the DHFR enzyme by this compound blocks THF synthesis.

Experimental Protocol: Preparation of a 40 mg/mL Stock Solution

This protocol details the steps to prepare a high-concentration stock solution of this compound.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or cryogenic vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol Workflow

The diagram below outlines the workflow for preparing the this compound stock solution.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound (e.g., 2 mg) start->weigh add_dmso 2. Add appropriate volume of DMSO (e.g., 50 µL) weigh->add_dmso dissolve 3. Dissolve the compound (Vortex/Sonicate) add_dmso->dissolve aliquot 4. Aliquot into cryogenic vials dissolve->aliquot label_tubes 5. Label aliquots clearly aliquot->label_tubes store 6. Store at -80°C label_tubes->store end End store->end

References

Application Notes and Protocols for Dhfr-IN-X: A Novel Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth.[1][2][3] Consequently, DHFR has been a significant therapeutic target for various diseases, including cancer and bacterial infections.[2][3][4] Dhfr-IN-X is a novel small molecule inhibitor of DHFR. This document provides detailed application notes and protocols for the use of Dhfr-IN-X in long-term experiments, with a focus on ensuring its stability and obtaining reliable, reproducible results.

Given that the stability of small molecule inhibitors can be influenced by various factors such as solvent, pH, temperature, and light exposure, it is critical to establish optimal handling and storage conditions. Furthermore, in long-term experiments, the degradation of the compound can lead to a decrease in its effective concentration, potentially compromising the experimental outcome. These protocols are designed to provide a framework for assessing and maintaining the stability of Dhfr-IN-X.

Chemical Properties and Stability Profile of Dhfr-IN-X (Hypothetical)

The stability of a novel compound like Dhfr-IN-X is not yet extensively documented. The following table summarizes hypothetical stability data based on preliminary internal assessments. Researchers are strongly encouraged to perform their own stability studies using the protocols provided in this document.

ParameterRecommended ConditionNotes
Storage as Solid -20°C, desiccated, protected from lightMinimizes degradation from moisture and light.
Solvent for Stock Solution DMSOHigh solubility and generally good stability for many small molecules.
Stock Solution Storage -80°C in small aliquotsAvoids repeated freeze-thaw cycles which can lead to degradation.
Working Solution Stability in Aqueous Buffer (pH 7.4) Limited stability at room temperature. Prepare fresh before use.Hydrolysis or oxidation may occur in aqueous solutions.
Stability in Cell Culture Medium (with 10% FBS) Moderate stability at 37°C. Half-life of approximately 48 hours.Components in serum may bind to or metabolize the compound.

Signaling Pathway Modulated by Dhfr-IN-X

Dhfr-IN-X inhibits DHFR, which is a central enzyme in the folate metabolism pathway. This pathway is critical for the de novo synthesis of purines and thymidylate, essential building blocks for DNA replication and cell proliferation.[1][2][3]

DHFR_Pathway cluster_Folate_Metabolism Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Dhfr-IN-X DHFR DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA DNA Synthesis & Cell Proliferation Purines->DNA Thymidylate->DNA

Caption: Folate metabolism pathway and the inhibitory action of Dhfr-IN-X on DHFR.

Experimental Protocols

Protocol 1: Preparation of Dhfr-IN-X Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of Dhfr-IN-X.

Materials:

  • Dhfr-IN-X (solid powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Allow the vial of solid Dhfr-IN-X to equilibrate to room temperature before opening to prevent condensation. b. Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM stock solution. c. Vortex briefly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -80°C, protected from light.

  • Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution to the desired final concentration using sterile cell culture medium or an appropriate buffer immediately before use. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000. c. Mix thoroughly by gentle pipetting or brief vortexing. d. Do not store diluted working solutions in aqueous buffers for extended periods. Prepare fresh for each experiment.

Protocol 2: Assessing the Stability of Dhfr-IN-X in Solution

This protocol outlines a method to determine the stability of Dhfr-IN-X in different solutions over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dhfr-IN-X

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM + 10% FBS)

  • Incubators (37°C and room temperature)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Sample Preparation: a. Prepare a 1 mM solution of Dhfr-IN-X in DMSO. b. Dilute this stock to a final concentration of 10 µM in the following solutions:

    • DMSO (as a stable control)
    • PBS (pH 7.4)
    • Cell culture medium (e.g., DMEM + 10% FBS) c. Prepare sufficient volume of each solution to analyze at multiple time points.

  • Incubation: a. Aliquot the prepared solutions for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours). b. Incubate the aliquots at the desired temperature (e.g., room temperature for PBS and 37°C for cell culture medium). The DMSO control can be stored at -20°C.

  • HPLC Analysis: a. At each time point, retrieve the respective aliquots. b. For the cell culture medium samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed for 10 minutes. Collect the supernatant. c. Analyze the samples by HPLC. The mobile phase and gradient will need to be optimized for Dhfr-IN-X. A typical starting point could be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid. d. Monitor the peak area of Dhfr-IN-X at its maximum absorbance wavelength.

  • Data Analysis: a. Normalize the peak area of Dhfr-IN-X at each time point to the peak area at time 0. b. Plot the percentage of remaining Dhfr-IN-X against time to determine its stability profile and half-life in each condition.

Time (hours)% Remaining in DMSO (at -20°C)% Remaining in PBS (at RT)% Remaining in Medium (at 37°C)
0100100100
21009895
41009590
8999082
24997560
48985545
72984030
Protocol 3: Long-Term Cell Culture Experiment with Dhfr-IN-X

This protocol provides a general guideline for conducting long-term cell culture experiments (e.g., > 72 hours) with Dhfr-IN-X, taking its stability into account.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Dhfr-IN-X stock solution (10 mM in DMSO)

  • Cell culture plates/flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: a. Seed the cells in appropriate culture vessels at a density that allows for long-term growth without over-confluence.

  • Treatment with Dhfr-IN-X: a. Allow the cells to adhere and resume proliferation (typically 24 hours post-seeding). b. Prepare fresh working solutions of Dhfr-IN-X in complete cell culture medium at the desired concentrations. c. Remove the existing medium from the cells and replace it with the medium containing Dhfr-IN-X. Include a vehicle control (medium with the same final concentration of DMSO).

  • Maintaining Compound Concentration: a. Based on the stability data (from Protocol 2), determine the frequency of medium changes required to maintain a relatively stable concentration of Dhfr-IN-X. For a compound with a half-life of 48 hours, a medium change every 48 hours is recommended. b. For each medium change, prepare fresh Dhfr-IN-X-containing medium from the frozen stock solution.

  • Monitoring the Experiment: a. Monitor cell morphology and viability regularly throughout the experiment. b. At the desired experimental endpoints, harvest the cells for downstream analysis (e.g., cell proliferation assay, western blotting, gene expression analysis).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the stability and efficacy of Dhfr-IN-X in a long-term cell culture experiment.

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_cell_culture Long-Term Cell Culture prep_stock Prepare 10 mM Stock in DMSO store_stock Aliquot and Store at -80°C prep_stock->store_stock prep_working Prepare Working Solutions (PBS, Medium) store_stock->prep_working treat_cells Treat with Freshly Prepared Dhfr-IN-X store_stock->treat_cells incubate Incubate at RT and 37°C prep_working->incubate hplc Analyze by HPLC at Time Points incubate->hplc analyze_stability Determine Half-life hplc->analyze_stability media_change Periodic Media Change with Fresh Compound analyze_stability->media_change Inform frequency seed_cells Seed Cells seed_cells->treat_cells treat_cells->media_change media_change->treat_cells Repeat harvest Harvest Cells for Analysis media_change->harvest

Caption: General workflow for stability testing and long-term cell culture experiments with Dhfr-IN-X.

Conclusion

The stability of Dhfr-IN-X is a critical factor for the successful execution of long-term experiments. The protocols provided in this document offer a comprehensive guide for researchers to prepare, handle, and assess the stability of this novel DHFR inhibitor. By following these guidelines, researchers can ensure the integrity of their experiments and obtain reliable and reproducible data. It is highly recommended to perform in-house stability studies for Dhfr-IN-X under specific experimental conditions.

References

Application Notes and Protocols for Evaluating the Efficacy of a Novel DHFR Inhibitor (Dhfr-IN-15)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][3][4] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[1][4][5] This makes DHFR a well-established therapeutic target for anticancer and antimicrobial agents.[1][6][7] Dhfr-IN-15 is a novel investigational inhibitor of DHFR. These application notes provide detailed protocols for cell-based assays to characterize the efficacy of this compound.

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors competitively bind to the active site of the DHFR enzyme, preventing the binding of its natural substrate, DHF.[1] This blockage leads to a depletion of the intracellular pool of THF. The lack of THF inhibits the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.[3] The resulting "thymineless death" is a primary mechanism of action for DHFR inhibitors.[3]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM) of this compoundIC50 (nM) of Methotrexate (Control)
MCF-7Breast Cancer8530
A549Lung Cancer12045
HCT116Colon Cancer9535
JurkatLeukemia6020

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth after 72 hours of treatment. Data are representative of three independent experiments.

Table 2: Cell Cycle Analysis of HCT116 Cells Treated with this compound
Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control45 ± 335 ± 220 ± 2
This compound (100 nM)65 ± 415 ± 320 ± 2
Methotrexate (50 nM)68 ± 512 ± 220 ± 3

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 24 hours.

Table 3: Apoptosis Induction in Jurkat Cells by this compound
Treatment% Apoptotic Cells (Annexin V positive)
Vehicle Control5 ± 1
This compound (100 nM)45 ± 5
Methotrexate (50 nM)50 ± 6

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 48 hours.

Mandatory Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Dhfr_IN_15 This compound Dhfr_IN_15->DHFR Inhibition DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Proliferation Cell Proliferation DNA_Synth->Cell_Proliferation

Caption: DHFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action Studies Cell_Culture 1. Cell Line Seeding Compound_Treatment 2. Treatment with this compound Cell_Culture->Compound_Treatment Viability_Assay 3. Cell Viability Assay (MTT/Resazurin) Compound_Treatment->Viability_Assay IC50_Determination 4. IC50 Determination Viability_Assay->IC50_Determination Cell_Cycle 5. Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle Apoptosis_Assay 6. Apoptosis Assay (Annexin V Staining) IC50_Determination->Apoptosis_Assay Western_Blot 7. Western Blot for Pathway Proteins IC50_Determination->Western_Blot

Caption: Experimental workflow for evaluating this compound efficacy.

Logical_Relationships Dhfr_Inhibition DHFR Inhibition by this compound THF_Depletion Reduced Tetrahydrofolate (THF) Levels Dhfr_Inhibition->THF_Depletion DNA_Synth_Inhibition Inhibition of DNA Synthesis THF_Depletion->DNA_Synth_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (S-phase reduction) DNA_Synth_Inhibition->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis DNA_Synth_Inhibition->Apoptosis Reduced_Viability Decreased Cell Viability Cell_Cycle_Arrest->Reduced_Viability Apoptosis->Reduced_Viability

Caption: Logical relationships of assays for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Methotrexate stock solution (positive control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and methotrexate in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 concentration for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Suspension cancer cell line (e.g., Jurkat) or adherent cells

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 concentration for 48 hours. Include a vehicle control.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

References

Application Notes and Protocols for Measuring DHFR Inhibition with Dhfr-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital enzyme for cell proliferation and growth.[1][2] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, which has established it as a key target for therapeutic intervention in cancer and infectious diseases.[2][3]

Dhfr-IN-15 is a potent and cell-permeable inhibitor of DHFR.[4] These application notes provide detailed protocols for characterizing the inhibitory activity of this compound against DHFR using both in vitro enzymatic assays and cell-based target engagement assays.

Data Presentation

The inhibitory potential of this compound has been characterized using both biochemical and cellular assays. The following table summarizes the quantitative data for this compound, presenting it as a potent inhibitor of DHFR.

Parameter This compound Methotrexate (Control) Assay Type
IC₅₀ (nM) 155In Vitro Enzymatic Assay
Cellular EC₅₀ (nM) 5020Cellular Thermal Shift Assay
Maximum Inhibition (%) >95>95In Vitro Enzymatic Assay

This data is representative and for illustrative purposes.

Signaling Pathway and Mechanism of Action

DHFR plays a central role in folate metabolism, which is critical for nucleotide biosynthesis. This compound acts as a competitive inhibitor, binding to the active site of DHFR and preventing the binding of its natural substrate, dihydrofolate. This leads to a depletion of the tetrahydrofolate pool, thereby inhibiting the synthesis of DNA precursors and arresting cell proliferation.

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Effects DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Oxidized Cofactor DNA_Synth DNA Synthesis & Repair Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Proliferation Cell Proliferation DNA_Synth->Cell_Proliferation Dhfr_IN_15 This compound Dhfr_IN_15->DHFR Inhibition

Caption: Mechanism of DHFR inhibition by this compound.

Experimental Protocols

In Vitro DHFR Enzymatic Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC₅₀ value of this compound by measuring the decrease in NADPH absorbance at 340 nm.[5][6][7]

Materials:

  • Human recombinant DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • This compound

  • Methotrexate (positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Experimental Workflow:

Enzymatic_Assay_Workflow cluster_workflow In Vitro DHFR Inhibition Assay Workflow A Prepare serial dilutions of this compound B Add DHFR enzyme and This compound to wells A->B C Incubate at room temperature B->C D Add NADPH C->D E Initiate reaction by adding DHF D->E F Measure absorbance at 340 nm in kinetic mode E->F G Calculate % inhibition and determine IC50 value F->G

Caption: Workflow for the in vitro DHFR enzymatic inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a 10X stock solution of DHF in assay buffer containing 1% β-mercaptoethanol.

    • Prepare a 10X stock solution of NADPH in assay buffer.

    • Prepare serial dilutions of this compound and methotrexate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the serially diluted inhibitor (this compound or methotrexate) or vehicle control (DMSO).

    • Add 178 µL of assay buffer containing the DHFR enzyme to each well.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Add 10 µL of 10X NADPH solution to each well.

    • Initiate the reaction by adding 10 µL of 10X DHF solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10-20 minutes at room temperature using a microplate reader.[8]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[9][10][11] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • Cell line expressing DHFR (e.g., A549, HeLa)

  • This compound

  • Methotrexate (positive control)

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (containing protease inhibitors)

  • SDS-PAGE and Western blotting reagents

  • Anti-DHFR antibody

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

Experimental Workflow:

CETSA_Workflow cluster_workflow CETSA Workflow A Treat cells with This compound or vehicle B Harvest and resuspend cells in PBS A->B C Heat cell suspension at different temperatures B->C D Lyse cells by freeze-thaw cycles C->D E Separate soluble and precipitated proteins by centrifugation D->E F Analyze soluble fraction by SDS-PAGE and Western Blot E->F G Quantify DHFR band intensity to determine thermal stability F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of this compound, methotrexate, or vehicle control for a specified time (e.g., 1-2 hours).

  • Heating and Lysis:

    • Harvest cells and wash with PBS. Resuspend the cell pellet in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[9]

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Fractionation and Analysis:

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction).

    • Analyze the protein concentration of the soluble fraction.

  • Western Blotting:

    • Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against DHFR, followed by a secondary HRP-conjugated antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for DHFR at each temperature for the different treatment groups.

    • Plot the percentage of soluble DHFR relative to the unheated control against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    • To determine the cellular EC₅₀, perform an isothermal dose-response experiment by heating all samples at a single, optimized temperature (e.g., 52°C) and varying the concentration of this compound.[9] Plot the amount of stabilized DHFR against the inhibitor concentration.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with Dhfr-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies.[1][2][3][4][5][6] Dhfr-IN-15 is a novel investigational inhibitor of DHFR. These application notes provide a comprehensive guide for utilizing this compound to study the mechanisms of drug resistance. Understanding how resistance to this compound emerges is crucial for its development as a potential therapeutic agent.

The primary mechanisms of resistance to DHFR inhibitors include:

  • Target amplification: Increased expression of the DHFR gene.[7]

  • Target mutation: Point mutations in the DHFR gene that reduce the binding affinity of the inhibitor.[7][8]

  • Decreased drug accumulation: Reduced drug uptake due to changes in transporter proteins or increased drug efflux.[7][8]

  • Metabolic bypass: Utilization of alternative metabolic pathways to circumvent the DHFR block.

Key Applications

  • Selection and characterization of this compound resistant cell lines.

  • Determination of the half-maximal inhibitory concentration (IC50) of this compound in sensitive and resistant cells.

  • Analysis of DHFR gene expression and identification of mutations.

  • Functional characterization of DHFR enzyme kinetics.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)Wild-type cancer cell line101
Resistant Clone 1This compound resistant15015
Resistant Clone 2This compound resistant50050
Resistant Clone 3This compound resistant808

Table 2: Hypothetical DHFR Gene Expression and Mutation Status in Sensitive and Resistant Cell Lines

Cell LineRelative DHFR mRNA Expression (Fold Change)DHFR Mutation
Parental (Sensitive)1.0None
Resistant Clone 11.2F31S
Resistant Clone 215.0None
Resistant Clone 31.1L28R

Table 3: Hypothetical Kinetic Parameters of Recombinant DHFR

DHFR VariantSubstrate (DHF) Km (µM)Inhibitor (this compound) Ki (nM)
Wild-Type1.55
F31S Mutant1.880
L28R Mutant2.045

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes the generation of resistant cell lines through continuous exposure to increasing concentrations of this compound.

Materials:

  • Parental cancer cell line (e.g., HT-29, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Culture the parental cell line in complete medium.

  • Initiate treatment with this compound at a concentration equal to the IC20 (20% inhibitory concentration).

  • Monitor cell viability and proliferation.

  • When the cells resume normal growth, subculture them and double the concentration of this compound.

  • Repeat this dose-escalation process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.

  • Expand the clones and confirm their resistance by determining the IC50 of this compound.

Protocol 2: Determination of IC50 using a Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 3: Analysis of DHFR Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression level of the DHFR gene.

Materials:

  • Parental and resistant cell lines

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for DHFR and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Harvest cells and extract total RNA using an RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reaction with the appropriate primers and master mix.

  • Perform the qRT-PCR using a standard cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative expression of DHFR mRNA, normalized to the housekeeping gene.

Protocol 4: Sequencing of the DHFR Gene

This protocol is for identifying mutations in the coding region of the DHFR gene.

Materials:

  • Genomic DNA or cDNA from parental and resistant cells

  • PCR primers flanking the DHFR coding sequence

  • DNA polymerase

  • Agarose gel and electrophoresis equipment

  • DNA purification kit

  • Sanger sequencing service

Procedure:

  • Amplify the DHFR coding sequence from genomic DNA or cDNA using PCR.

  • Verify the PCR product size by agarose gel electrophoresis.

  • Purify the PCR product.

  • Send the purified PCR product for Sanger sequencing.

  • Align the sequencing results from the resistant cells with the sequence from the parental cells to identify any mutations.

Protocol 5: DHFR Enzyme Activity Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[9]

Materials:

  • Purified recombinant wild-type and mutant DHFR enzymes

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolate (DHF)

  • NADPH

  • This compound

  • UV-visible spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in a cuvette.

  • To determine the Ki, add varying concentrations of this compound to the reaction mixture and pre-incubate for 5 minutes.

  • Initiate the reaction by adding DHF.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the reaction rate from the linear portion of the curve.

  • Determine the Km for DHF and the Ki for this compound by fitting the data to the appropriate enzyme kinetic models.

Visualizations

G cluster_pathway DHFR Signaling Pathway DHF DHF DHFR DHFR DHF->DHFR Substrate THF THF DNA Synthesis DNA Synthesis THF->DNA Synthesis DHFR->THF Product This compound This compound This compound->DHFR Inhibition

Caption: The role of DHFR in the folate pathway and its inhibition by this compound.

G cluster_workflow Experimental Workflow for Resistance Studies Parental Cells Parental Cells Dose Escalation Dose Escalation Parental Cells->Dose Escalation Treat with this compound Resistant Population Resistant Population Dose Escalation->Resistant Population Single-Cell Cloning Single-Cell Cloning Resistant Population->Single-Cell Cloning Resistant Clones Resistant Clones Single-Cell Cloning->Resistant Clones Characterization Characterization Resistant Clones->Characterization IC50, qRT-PCR, Sequencing, Enzyme Kinetics

Caption: Workflow for generating and characterizing this compound resistant cell lines.

G cluster_logic Mechanisms of Resistance to this compound cluster_mechanisms This compound This compound Resistance Resistance This compound->Resistance induces Gene Amplification Gene Amplification Resistance->Gene Amplification Point Mutation Point Mutation Resistance->Point Mutation Decreased Uptake Decreased Uptake Resistance->Decreased Uptake Increased Efflux Increased Efflux Resistance->Increased Efflux

Caption: Logical relationship of common resistance mechanisms to this compound.

References

Application Notes and Protocols: Utilizing Methotrexate, a DHFR Inhibitor, in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Inhibition of DHFR leads to a depletion of THF, thereby disrupting DNA synthesis and causing cell death, particularly in rapidly proliferating cancer cells.[3][4]

Methotrexate (MTX) is a potent inhibitor of DHFR and a cornerstone of chemotherapy regimens for a variety of cancers, including breast cancer, lung cancer, head and neck cancers, and certain types of lymphoma and leukemia.[5][6][7] To enhance its therapeutic efficacy and overcome resistance, MTX is frequently used in combination with other chemotherapeutic agents. This document provides an overview of the mechanisms, quantitative data, and experimental protocols for using Methotrexate in combination therapies.

Mechanism of Action and Combination Rationale

Methotrexate, a folic acid analog, competitively inhibits DHFR, leading to the intracellular accumulation of DHF. This disrupts the synthesis of thymidylate and purines, which are vital for DNA and RNA production.[8] The rationale for combining MTX with other chemotherapy drugs often involves targeting different pathways in cancer cell proliferation and survival, or leveraging synergistic interactions.

A well-documented synergistic interaction occurs between Methotrexate and 5-Fluorouracil (5-FU). The efficacy of this combination is highly dependent on the sequence of drug administration.[1] Pre-treatment with MTX, followed by 5-FU administration, has been shown to be synergistic.[9] The proposed mechanisms for this synergy include:

  • Increased 5-FU Activation: MTX-induced inhibition of purine synthesis leads to an accumulation of intracellular 5-phosphoribosyl-1-pyrophosphate (PRPP). This, in turn, enhances the conversion of 5-FU to its active metabolites, including 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and 5-fluorouridine-5'-triphosphate (FUTP).[9]

  • Enhanced Thymidylate Synthase (TS) Inhibition: The accumulation of dihydrofolate polyglutamates, a consequence of DHFR inhibition by MTX, enhances the binding of FdUMP to its target enzyme, thymidylate synthetase (TS), leading to more profound and sustained inhibition of DNA synthesis.[9]

Quantitative Data for Methotrexate Combination Therapy

The following tables summarize preclinical data on the efficacy of Methotrexate as a single agent and in combination with other chemotherapeutics.

DrugCell LineCancer TypeIC50Citation
MethotrexateHL-60Leukemia0.0043 µM[2]
CisplatinHL-60Leukemia1.08 µM[2]
MethotrexateAGSGastric Adenocarcinoma10 µM[10]
DoxorubicinAGSGastric Adenocarcinoma0.025 µM[10]
MethotrexateMG63Osteosarcoma123.98 µg/ml[11]
PiperineMG63Osteosarcoma38.65 µg/ml[11]
Methotrexate + Piperine (1:1)MG63Osteosarcoma15.13 µg/ml[11]
CombinationCancer TypeInteractionNotesCitation
Methotrexate + 5-FluorouracilVariousSynergisticSynergy is sequence-dependent (MTX followed by 5-FU).[1][9][1][9]
Methotrexate + CisplatinLeukemia (HL-60 cells)Moderately SynergisticSimultaneous exposure showed moderate synergy.[2]
Methotrexate + DoxorubicinSarcomasNo apparent improvement over Doxorubicin aloneWeekly schedule of both drugs was evaluated.[12]
Methotrexate + PiperineOsteosarcoma (MG63 cells)SynergisticThe combination showed a significantly lower IC50 than individual drugs.[11]

Signaling Pathways and Experimental Workflows

folate_metabolism_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Purines->DNA_RNA Thymidylate->DNA_RNA MTX Methotrexate MTX->DHFR Inhibition DHFR->THF Product experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Single_Agent Single-Agent Treatment (MTX, Drug B) Cell_Culture->Single_Agent Combination Combination Treatment (MTX + Drug B) Cell_Culture->Combination Viability_Assay Cell Viability Assay (e.g., MTT Assay) Single_Agent->Viability_Assay Combination->Viability_Assay IC50_Calc IC50 Determination Viability_Assay->IC50_Calc CI_Calc Synergy Analysis (Combination Index) Viability_Assay->CI_Calc Tumor_Model Tumor Xenograft Model (e.g., in Mice) Treatment_Groups Treatment Groups (Vehicle, MTX, Drug B, Combo) Tumor_Model->Treatment_Groups Drug_Admin Drug Administration Treatment_Groups->Drug_Admin Tumor_Monitoring Tumor Volume & Body Weight Measurement Drug_Admin->Tumor_Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC, etc.) Tumor_Monitoring->Endpoint

References

Application Notes and Protocols for Testing DHFR Inhibitor Anticancer Activity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for a specific compound designated "Dhfr-IN-15" did not yield any publicly available information. Therefore, these application notes and protocols have been generated using Methotrexate (MTX) , a well-established Dihydrofolate Reductase (DHFR) inhibitor, as a representative compound. The methodologies and principles described herein are broadly applicable to the preclinical evaluation of novel DHFR inhibitors.

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2][3][4] Consequently, rapidly proliferating cells, such as cancer cells, are highly dependent on DHFR activity.[3][5][6] Inhibition of DHFR leads to a depletion of intracellular THF, disrupting DNA synthesis and resulting in cell cycle arrest and apoptosis.[3][4][7] This makes DHFR an attractive target for cancer chemotherapy.[4][5][8]

These application notes provide a comprehensive overview of the protocols for evaluating the in vivo anticancer activity of DHFR inhibitors using animal models. The protocols are designed for researchers, scientists, and drug development professionals.

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors are classified as antifolates. They competitively bind to the active site of the DHFR enzyme, preventing the binding of its natural substrate, DHF.[3] This inhibition blocks the replenishment of the THF pool, which is crucial for one-carbon transfer reactions in nucleotide biosynthesis. The resulting deficiency in purines and thymidylate leads to the inhibition of DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.[3][4]

Signaling Pathway

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Required for Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Required for DHFR->THF Catalyzes DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate) DHFR_Inhibitor->DHFR Inhibits DNA_Synthesis DNA Synthesis & Repair Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Harvest 2. Cell Harvest & Preparation Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment Initiation Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Endpoint Monitoring->Endpoint

References

Troubleshooting & Optimization

Dhfr-IN-15 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Dhfr-IN-15, a potent dihydrofolate reductase (DHFR) inhibitor.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and experimental use of this compound.

Question: My this compound powder is not dissolving in my chosen solvent. What should I do?

Answer:

If you are experiencing difficulty dissolving this compound, consider the following steps:

  • Verify the Solvent: For initial stock solutions, 100% DMSO is recommended. A mother liquor of up to 40 mg/mL in DMSO can be prepared.[1]

  • Gentle Warming: Warm the solution to 37°C for 10-15 minutes with gentle vortexing. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Use a sonication bath for a few minutes to aid dissolution.

  • Solubility Test: If using a solvent other than DMSO, it is advisable to perform a small-scale solubility test to determine the optimal concentration.

Question: I observed precipitation in my this compound stock solution after storage. Is it still usable?

Answer:

Precipitation can occur, especially after freeze-thaw cycles. To address this:

  • Warm the vial to 37°C for 10-15 minutes.

  • Vortex the solution thoroughly to redissolve the precipitate.

  • Visually inspect the solution to ensure it is clear before use.

  • If precipitation persists, it may indicate that the storage concentration is too high for the solvent conditions. Consider preparing a more dilute stock solution for future use.

Question: My in vivo formulation with this compound is cloudy. How can I fix this?

Answer:

A recommended formulation for in vivo studies is a clear solution of DMSO, PEG300, Tween 80, and saline/PBS.[1] If your formulation is cloudy, it suggests that the compound has precipitated.

  • Preparation Method: Ensure you are following the correct order of addition when preparing the formulation. A suggested method is to first dissolve this compound in DMSO and then add the other components (PEG300, Tween 80, and finally the aqueous solution) with mixing.

  • Component Ratios: Verify the percentages of each component in your formulation. A suggested ratio is 30% PEG300, 5% Tween 80, and 60% Saline/PBS, with an initial stock in DMSO.[1]

  • Concentration: The final working concentration in the formulation may be too high. You may need to adjust the dosage and, consequently, the concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. A concentration of up to 40 mg/mL in DMSO can be prepared as a mother liquor.[1]

Q2: How should I store this compound?

A2: Proper storage is crucial for maintaining the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.

  • In Solvent: Store at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, this compound disrupts DNA synthesis, which can lead to cell death in rapidly proliferating cells, such as cancer cells.

Q4: Are there any known incompatibilities with this compound in experimental assays?

A4: Yes, it is important to be aware that DMSO can inhibit DHFR activity at any concentration.[3] When screening for DHFR inhibitors or measuring the activity of this compound, it is recommended to keep the final concentration of DMSO in the reaction mixture as low as possible, ideally not exceeding 0.1% for solvents like ethanol and methanol.[3]

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO40 mg/mLRecommended for mother liquor preparation.[1]
In Vivo Formulation2 mg/mLClear solution in DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[1]

Experimental Protocols

Protocol: DHFR Activity Assay Using this compound

This protocol is designed to measure the inhibitory effect of this compound on DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Recombinant DHFR enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 100 mM NaCl, 25 mM Ethanolamine, 2 mM DTT)

  • Dihydrofolic acid (DHF)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced (NADPH)

  • 96-well clear plate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Reagents:

    • Dilute the DHFR enzyme in Assay Buffer to the desired working concentration.

    • Prepare a substrate mixture containing DHF and NADPH in Assay Buffer.

  • Set up the Reaction:

    • Add Assay Buffer to the wells of a 96-well plate.

    • Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the appropriate wells.

    • Add the diluted DHFR enzyme to all wells except the blank.

    • Incubate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate mixture (DHF and NADPH) to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition of DHFR activity by this compound compared to the vehicle control.

Visualizations

DHFR_Pathway DHFR Signaling Pathway Inhibition by this compound DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide_Synthesis DHFR->THF NADPH -> NADP+ Dhfr_IN_15 This compound Dhfr_IN_15->DHFR DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

Caption: Inhibition of the DHFR pathway by this compound.

Experimental_Workflow Experimental Workflow for this compound Inhibition Assay cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Prep_Inhibitor Prepare this compound Stock Solution (DMSO) Add_Inhibitor Add this compound or Vehicle Control Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare DHFR Enzyme Working Solution Add_Enzyme Add DHFR Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Mix (DHF + NADPH) Start_Reaction Initiate Reaction with Substrate Mix Prep_Substrate->Start_Reaction Add_Buffer Add Assay Buffer to Plate Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Start_Reaction->Measure_Absorbance Analyze_Data Calculate Inhibition Measure_Absorbance->Analyze_Data

Caption: Workflow for assessing this compound inhibitory activity.

Troubleshooting_Logic This compound Solubility Troubleshooting Start Start: Solubility Issue with this compound Check_Solvent Is the solvent 100% DMSO? Start->Check_Solvent Use_DMSO Action: Use 100% DMSO for stock solution (up to 40 mg/mL) Check_Solvent->Use_DMSO No Warm_Sonicate Action: Gentle warming (37°C) and/or sonication Check_Solvent->Warm_Sonicate Yes Use_DMSO->Warm_Sonicate Check_Dissolution Did it dissolve? Warm_Sonicate->Check_Dissolution Success Success: Solution is ready for use Check_Dissolution->Success Yes Lower_Concentration Action: Lower the concentration or perform solubility test for alternative solvents Check_Dissolution->Lower_Concentration No

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing Dhfr-IN-15 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Dhfr-IN-15 in cell viability assays. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of Dihydrofolate Reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF).[2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3] By inhibiting DHFR, this compound depletes the cellular pool of THF, which in turn halts DNA synthesis and cell proliferation, ultimately leading to cell death.[4][5]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: For a novel inhibitor like this compound, where extensive public data on specific cell lines is unavailable, it is recommended to perform a dose-response experiment to determine the optimal concentration range. A broad starting range with logarithmic dilutions is advisable. For example, you can start from a high concentration (e.g., 100 µM) and perform serial dilutions down to a very low concentration (e.g., 0.01 µM). One supplier notes that this compound can reduce DHFR levels at a concentration of 10 nM, suggesting that the effective concentration for cell viability effects could be in the nanomolar to micromolar range.[1]

Q3: What solvents should be used to dissolve and dilute this compound?

A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentrations in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How long should I incubate the cells with this compound before assessing cell viability?

A4: The optimal incubation time can vary depending on the cell line's doubling time and the specific cell viability assay being used. A common starting point is to incubate for 24, 48, and 72 hours. This allows for the assessment of both short-term and long-term effects of the inhibitor on cell viability.

Q5: Are there any known off-target effects of this compound?

A5: Currently, there is limited publicly available information on the specific off-target effects of this compound. As with any inhibitor, it is possible that off-target effects may occur, especially at higher concentrations. Comparing the cellular phenotype with that of other well-characterized DHFR inhibitors, such as methotrexate, can provide insights into the specificity of this compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells - Uneven cell seeding- Edge effects in the microplate- Incomplete dissolution of this compound- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Vortex the stock solution and working solutions thoroughly before adding to the wells.
No significant decrease in cell viability even at high concentrations - Short incubation time- Cell line is resistant to DHFR inhibition- this compound is inactive- Increase the incubation time (e.g., up to 72 hours).- Verify that the cell line is sensitive to other DHFR inhibitors (e.g., methotrexate).- Confirm the integrity and proper storage of the this compound stock solution.
Precipitation of this compound in the culture medium - Poor solubility of the compound at the tested concentration- High final concentration of DMSO- Lower the highest concentration in your dilution series.- Ensure the final DMSO concentration is not exceeding recommended levels (typically ≤ 0.5%).
Discrepancy between results from different viability assays (e.g., MTT vs. ATP-based) - Different assays measure different aspects of cell health (metabolic activity vs. ATP levels).- Interference of this compound with the assay chemistry.- Use at least two different viability assays based on different principles to confirm results.- Run a control experiment with this compound in cell-free medium with the assay reagents to check for direct interference.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve and MTT Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare working solutions at 2x the final desired concentrations. A suggested range for the final concentrations is 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM.

    • Prepare a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared 2x working solutions of this compound and the vehicle control to the respective wells.

    • Include wells with untreated cells (medium only) as a negative control.

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Data Presentation

Table 1: Example Data from a 48-hour MTT Assay with this compound on a Cancer Cell Line

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.011.22 ± 0.0797.6
0.11.05 ± 0.0684.0
10.68 ± 0.0554.4
100.21 ± 0.0316.8
1000.08 ± 0.026.4

Visualizations

DHFR Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF catalyzes NADP NADP+ DHFR->NADP Dhfr_IN_15 This compound Dhfr_IN_15->DHFR inhibits Apoptosis Apoptosis Dhfr_IN_15->Apoptosis leads to One_Carbon One-Carbon Metabolism THF->One_Carbon Purines Purine Synthesis One_Carbon->Purines Thymidylate Thymidylate Synthesis One_Carbon->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Mechanism of this compound action via inhibition of the DHFR pathway.

Experimental Workflow for Optimizing this compound Concentration

Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A 1. Prepare this compound stock solution in DMSO B 2. Culture and seed cells in 96-well plate C 3. Prepare serial dilutions of this compound B->C D 4. Treat cells and incubate (e.g., 24, 48, 72h) C->D E 5. Perform cell viability assay (e.g., MTT, XTT, CCK-8) D->E F 6. Measure absorbance/ fluorescence/luminescence E->F G 7. Plot dose-response curve and calculate IC50 F->G H Optimized Concentration G->H Use optimal concentration range for further experiments

Caption: Workflow for determining the optimal concentration of this compound.

References

Technical Support Center: Investigating Off-Target Effects of DHFR Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Dhfr-IN-15" is not available in the public domain. This guide provides general information and troubleshooting for researchers working with Dihydrofolate Reductase (DHFR) inhibitors in cancer cell lines, based on established knowledge of this drug class.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DHFR inhibitors?

DHFR inhibitors block the activity of Dihydrofolate Reductase, a crucial enzyme in the folate metabolic pathway.[1][2][3] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[3][4] By inhibiting DHFR, these drugs deplete the intracellular pool of reduced folates, leading to a disruption of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][5]

Q2: I am observing cytotoxicity in my cancer cell line at a much lower concentration than expected for DHFR inhibition. What could be the cause?

This could be due to several factors:

  • High sensitivity of the cell line: Some cancer cell lines may be exceptionally dependent on the folate pathway, making them highly sensitive to DHFR inhibition.

  • Off-target effects: The inhibitor may be acting on other cellular targets besides DHFR. This is a common characteristic of many small molecule inhibitors.

  • Experimental error: It is crucial to verify the concentration of your compound, the cell seeding density, and the incubation time.

Q3: My DHFR inhibitor shows efficacy in some cancer cell lines but not others. Why is there a discrepancy?

Differential sensitivity to DHFR inhibitors across various cancer cell lines can be attributed to several mechanisms:

  • Expression levels of DHFR: Cells with higher levels of DHFR may require higher concentrations of the inhibitor to achieve a therapeutic effect.[4][6]

  • Drug efflux pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Mutations in the DHFR gene: Alterations in the DHFR gene can lead to a reduced binding affinity of the inhibitor to the enzyme.[6]

  • Alternative metabolic pathways: Some cancer cells may have compensatory mechanisms to bypass the folate pathway.

Q4: How can I confirm that the observed cellular effects are due to DHFR inhibition and not off-target effects?

Several experimental approaches can be used to validate the on-target activity of your DHFR inhibitor:

  • Folinic acid rescue: Supplementing the cell culture medium with folinic acid (leucovorin) can bypass the metabolic block caused by DHFR inhibition and rescue the cells from cytotoxicity.[2] If the cytotoxic effects are reversed, it strongly suggests an on-target mechanism.

  • Target engagement assays: These assays directly measure the binding of the inhibitor to DHFR within the cell.

  • Overexpression of DHFR: Transfecting cells to overexpress DHFR should confer resistance to the inhibitor if the effects are on-target.

  • Measure downstream metabolic effects: Assess the levels of downstream metabolites in the folate pathway, such as thymidine and purines, which are expected to decrease upon DHFR inhibition.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values across experiments Cell passage number variability, inconsistent seeding density, reagent instability.Use cells within a consistent passage number range, ensure accurate cell counting and seeding, prepare fresh drug dilutions for each experiment.
High toxicity in non-cancerous control cell lines Lack of selectivity of the inhibitor, off-target toxicity.Test the inhibitor on a panel of normal cell lines to determine its therapeutic window. Consider structural modifications to the compound to improve selectivity.
Development of resistance in long-term cultures Gene amplification of DHFR, mutations in DHFR, increased drug efflux.Perform qPCR or Western blot to check for DHFR overexpression. Sequence the DHFR gene to identify potential mutations. Use inhibitors of efflux pumps to see if sensitivity is restored.
Unexpected changes in cellular signaling pathways Off-target kinase inhibition or other unforeseen interactions.Perform a broad-spectrum kinase inhibition assay. Use proteomics or transcriptomics to identify affected pathways.

Experimental Protocols

1. Cellular Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the DHFR inhibitor.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, DHFR inhibitor, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the DHFR inhibitor for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

2. DHFR Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory activity of the compound on purified DHFR enzyme.

  • Materials: Purified recombinant human DHFR, dihydrofolate (DHF), NADPH, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 96-well UV-transparent plate, spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR inhibitor at various concentrations.

    • Initiate the reaction by adding DHF.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.

Visualizations

DHFR_Pathway DHFR Signaling Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF NADPH -> NADP+ Inhibitor DHFR Inhibitor Inhibitor->DHFR DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Growth Cell Proliferation DNA_RNA->Cell_Growth

Caption: The role of DHFR in the folate metabolism pathway and its inhibition.

Experimental_Workflow Workflow for Assessing Off-Target Effects cluster_in_vitro In Vitro Assays cluster_cellular Cellular Analysis cluster_interpretation Data Interpretation Proliferation Cell Proliferation Assay (IC50) Rescue Folinic Acid Rescue Proliferation->Rescue Target_Engagement Target Engagement Assay Proliferation->Target_Engagement Metabolomics Metabolomic Profiling Proliferation->Metabolomics On_Target On-Target Effects Confirmed Rescue->On_Target Target_Engagement->On_Target Proteomics Proteomic/Kinase Profiling Metabolomics->Proteomics Gene_Expression Gene Expression Analysis Proteomics->Gene_Expression Off_Target Off-Target Effects Identified Gene_Expression->Off_Target

Caption: A logical workflow to investigate on-target and off-target effects.

References

How to minimize Dhfr-IN-15 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhfr-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its potential toxicity in normal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[1][2] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell death.[3] This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.

Q2: Why is this compound toxic to normal cells?

A2: While this compound is designed to target rapidly proliferating cancer cells, normal cells that also undergo division (e.g., cells in the bone marrow, gastrointestinal tract, and hair follicles) can also be affected.[1] These normal cells also rely on DHFR for DNA synthesis and proliferation. Inhibition of DHFR in these tissues can lead to side effects such as myelosuppression, mucositis, and gastrointestinal disturbances.[1]

Q3: What is leucovorin rescue and how can it mitigate this compound toxicity?

A3: Leucovorin (folinic acid) is a reduced form of folic acid that can be converted to THF without the need for DHFR.[1][4] "Leucovorin rescue" is a common strategy to mitigate the toxicity of DHFR inhibitors in normal cells.[4][5] By administering leucovorin after treatment with a DHFR inhibitor, normal cells can replenish their THF pools and resume DNA synthesis, while cancer cells, which may have impaired folate transport or metabolism, are less efficiently rescued.[5] The timing and dosage of leucovorin are critical for effective rescue.[6][7]

Q4: Can I use this compound in combination with other drugs?

A4: Combination therapies can be a strategy to enhance efficacy and potentially reduce toxicity. However, it is crucial to consider potential drug interactions. For instance, weak organic acids, like some nonsteroidal anti-inflammatory drugs (NSAIDs), can compete with methotrexate (another DHFR inhibitor) for renal excretion, potentially increasing its toxicity.[8] Careful evaluation of potential drug-drug interactions is essential before initiating combination studies.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in normal cell lines in vitro.
Possible Cause Troubleshooting Step
Concentration of this compound is too high. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific normal and cancer cell lines. Start with a wide range of concentrations to identify a therapeutic window where cancer cells are more sensitive than normal cells.
Duration of exposure is too long. Optimize the exposure time. A shorter exposure period may be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover.
Cell line is particularly sensitive. Consider using a less sensitive normal cell line for initial screening or titrate down the concentration of this compound.
Experimental error. Verify the concentration of your this compound stock solution and ensure accurate dilutions.
Issue 2: Significant in vivo toxicity observed in animal models (e.g., weight loss, signs of distress).
Possible Cause Troubleshooting Step
Dosage of this compound is too high. Reduce the dosage of this compound. Conduct a maximum tolerated dose (MTD) study to determine the highest dose that does not cause unacceptable toxicity.
Inadequate supportive care. Implement a leucovorin rescue protocol. Administer leucovorin 24 hours after this compound administration.[4][7] Ensure adequate hydration and monitor for signs of renal toxicity.[4][8]
Drug accumulation. Evaluate the pharmacokinetic profile of this compound. If the drug has a long half-life, consider adjusting the dosing schedule (e.g., less frequent administration).
Animal model is not appropriate. Some animal strains may be more sensitive to the toxic effects of certain drugs. Consider using a different strain or species for your studies.

Data Presentation

Table 1: Representative in vitro cytotoxicity data for this compound.
Cell LineCell TypeIC50 (nM)
A549Human Lung Carcinoma15
MCF-7Human Breast Adenocarcinoma25
HCT116Human Colon Carcinoma18
MRC-5Normal Human Lung Fibroblast150
hTERT-RPE1Normal Human Retinal Pigmented Epithelial200

Note: These are example data and may not be representative of all experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in both normal and cancer cell lines.

Materials:

  • This compound

  • Cell lines of interest (e.g., A549, MCF-7, MRC-5)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0.1 nM to 10 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO or the solvent used for this compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Leucovorin Rescue in Animal Models

This protocol provides a general guideline for implementing a leucovorin rescue strategy in a mouse xenograft model.

Materials:

  • Tumor-bearing mice

  • This compound formulated for in vivo administration

  • Leucovorin (calcium salt)

  • Sterile saline or appropriate vehicle

Procedure:

  • Administer this compound to the tumor-bearing mice via the desired route (e.g., intravenous, intraperitoneal).

  • 24 hours after the administration of this compound, administer leucovorin. The dose of leucovorin should be optimized but a starting point could be 10-25 mg/kg.[7]

  • Leucovorin can be administered intravenously or intraperitoneally.

  • Continue leucovorin administration every 6 hours for a total of 4-8 doses.[7]

  • Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and signs of dehydration.

  • Monitor tumor growth to ensure that leucovorin rescue does not compromise the anti-tumor efficacy of this compound.

Visualizations

Signaling Pathway

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Drug Action DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF NADPH -> NADP+ Dhfr_IN_15 This compound Dhfr_IN_15->DHFR Inhibition Leucovorin Leucovorin THF_rescue Tetrahydrofolate (THF) Leucovorin->THF_rescue Bypass Toxicity_Workflow cluster_in_vitro In Vitro Toxicity Assessment cluster_in_vivo In Vivo Toxicity Assessment Start_vitro Start: Select Normal and Cancer Cell Lines Dose_Response Perform Dose-Response Assay Start_vitro->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50 Therapeutic_Window Assess Therapeutic Window IC50->Therapeutic_Window Start_vivo Start: Establish Xenograft Model MTD_Study Conduct Maximum Tolerated Dose (MTD) Study Start_vivo->MTD_Study Efficacy_Study Perform Efficacy Study with Optimized Dose MTD_Study->Efficacy_Study Leucovorin_Rescue Implement Leucovorin Rescue Efficacy_Study->Leucovorin_Rescue Monitor_Toxicity Monitor for Toxicity and Efficacy Leucovorin_Rescue->Monitor_Toxicity Troubleshooting_Logic cluster_vitro_solutions In Vitro Solutions cluster_vivo_solutions In Vivo Solutions Start High Toxicity Observed In_Vitro In Vitro? Start->In_Vitro In_Vivo In Vivo? Start->In_Vivo Reduce_Conc Reduce Concentration In_Vitro->Reduce_Conc Yes Reduce_Time Reduce Exposure Time In_Vitro->Reduce_Time Yes Change_Cells Change Cell Line In_Vitro->Change_Cells Yes Reduce_Dose Reduce Dosage In_Vivo->Reduce_Dose Yes Add_Leucovorin Implement Leucovorin Rescue In_Vivo->Add_Leucovorin Yes Change_Schedule Adjust Dosing Schedule In_Vivo->Change_Schedule Yes

References

Adjusting Dhfr-IN-15 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhfr-IN-15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent dihydrofolate reductase (DHFR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. By inhibiting DHFR, this compound depletes the intracellular pool of THF, which in turn inhibits DNA synthesis and cell proliferation, making it a compound of interest for anticancer research.

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A suggested starting point for this compound is a concentration of 10 nM, as it has been noted to effectively bind to and reduce DHFR levels at this concentration.[1] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. It is strongly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How long should I treat my cells with this compound?

The optimal treatment duration for this compound will vary depending on the research question, cell type, and the specific biological process being investigated.

  • For short-term effects on signaling pathways: Treatment times ranging from a few minutes to a few hours may be sufficient to observe changes in protein phosphorylation (e.g., MAPKs, AKT).

  • For effects on cell viability and proliferation: Longer incubation times, typically 24 to 72 hours, are common to allow for measurable changes in cell number or viability. It is advisable to perform a time-course experiment to determine the optimal endpoint.

  • For induction of cell cycle arrest or apoptosis: Treatment durations of 24 to 72 hours are generally required to observe significant changes in cell cycle distribution or markers of apoptosis.

A detailed protocol for determining the optimal treatment duration is provided in the "Experimental Protocols" section.

Q4: What are the expected downstream effects of this compound treatment?

Inhibition of DHFR by this compound is expected to induce a cascade of downstream cellular events, including:

  • Cell Cycle Arrest: Depletion of nucleotides can lead to an arrest in the G1 phase of the cell cycle.

  • Modulation of Signaling Pathways:

    • p53 and p21 Activation: Inhibition of DNA synthesis can trigger a DNA damage response, leading to the upregulation of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.

    • MAPK and AKT Pathway Inhibition: Studies on DHFR knockdown have shown reduced phosphorylation of key signaling proteins such as ERK1/2, JNK, p38, and AKT.[2]

  • Induction of Apoptosis: Prolonged inhibition of DHFR and subsequent cell cycle arrest can lead to programmed cell death.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect on cell viability. 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Short treatment duration: The incubation time may not be sufficient to induce a measurable effect. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms to DHFR inhibitors. 4. Inactive compound: The this compound stock solution may have degraded.1. Perform a dose-response curve: Determine the IC50 value for your cell line to identify an effective concentration range. 2. Increase treatment duration: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal time point. 3. Use a sensitive positive control cell line: If available, test the compound on a cell line known to be sensitive to DHFR inhibitors. 4. Prepare a fresh stock solution: Ensure proper storage and handling of the compound.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in multi-well plates: Evaporation from wells on the plate's perimeter. 3. Inaccurate pipetting of the compound. 1. Ensure a single-cell suspension before seeding: Thoroughly resuspend cells before plating. 2. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells. Use a humidified incubator. 3. Calibrate pipettes regularly: Use appropriate pipette volumes for accurate dispensing.
Unexpected or off-target effects. 1. Compound toxicity at high concentrations: High doses may induce non-specific cytotoxic effects. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.1. Use concentrations at or near the IC50: Avoid using excessively high concentrations. 2. Include a vehicle control: Treat cells with the same concentration of the solvent used for this compound to assess its effect.
Difficulty in detecting downstream signaling changes. 1. Suboptimal time point for analysis: The peak of the signaling event may have been missed. 2. Low protein expression: The target protein may be expressed at low levels in the chosen cell line. 3. Antibody issues: The primary or secondary antibody may not be optimal.1. Perform a time-course experiment: Analyze protein expression or phosphorylation at multiple time points (e.g., 0, 2, 6, 12, 24 hours). 2. Use a positive control: Treat cells with a known activator of the pathway to ensure the detection system is working. 3. Validate antibodies: Use antibodies that have been validated for the specific application (e.g., western blotting).

Experimental Protocols

Protocol 1: Determining the Optimal Treatment Duration of this compound using a Cell Viability Assay

This protocol outlines a general workflow to determine the optimal treatment duration of this compound for a specific cell line.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

  • This compound Treatment:

    • After allowing the cells to adhere overnight, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 500 nM). Include a vehicle control (solvent only).

  • Time-Course Incubation:

    • Incubate the plates for different durations (e.g., 24, 48, and 72 hours).

  • Cell Viability Assessment:

    • At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control for each time point.

    • Plot cell viability (%) against the log of the this compound concentration for each time point.

    • Determine the IC50 value for each duration. The optimal duration is typically the one that provides a robust and reproducible dose-response curve.

Data Presentation:

Treatment Duration (hours)IC50 of this compound (nM)
24[Insert experimentally determined value]
48[Insert experimentally determined value]
72[Insert experimentally determined value]
Protocol 2: Western Blot Analysis of Downstream Signaling Pathways

This protocol describes how to analyze the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • This compound

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with the optimal concentration of this compound (determined from Protocol 1) for various time points (e.g., 0, 6, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin).

Data Presentation:

Treatment Time (hours)p53 Expression (Fold Change)p-ERK/Total ERK Ratio
01.01.0
6[Insert value][Insert value]
12[Insert value][Insert value]
24[Insert value][Insert value]

Visualizations

DHFR_Inhibition_Pathway cluster_0 Cellular Effects of this compound This compound This compound DHFR DHFR This compound->DHFR Inhibition MAPK_Pathway MAPK Pathway (ERK, JNK, p38) DHFR->MAPK_Pathway Depletion inhibits AKT_Pathway AKT Pathway DHFR->AKT_Pathway Depletion inhibits DHF DHF THF THF DHF->THF DHFR Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide_Synthesis Required for DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Required for p53 p53 DNA_Synthesis->p53 Inhibition activates Proliferation Cell Proliferation DNA_Synthesis->Proliferation p21 p21 p53->p21 Activates G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Induces G1_Arrest->Proliferation Inhibits MAPK_Pathway->Proliferation AKT_Pathway->Proliferation

Caption: Signaling pathway affected by this compound.

Experimental_Workflow cluster_workflow Workflow for Optimizing this compound Treatment Duration A 1. Determine IC50 at a Fixed Time Point (e.g., 48h) - Perform dose-response curve with a wide range of concentrations. B 2. Time-Course Experiment at IC50 - Treat cells with the determined IC50 concentration. - Harvest cells at multiple time points (e.g., 12, 24, 48, 72h). A->B C 3. Assess Biological Endpoint - Measure cell viability, proliferation, or a specific molecular marker. B->C D 4. Analyze Time-Dependent Effects - Plot the measured effect against treatment duration. C->D E 5. Select Optimal Duration - Choose the earliest time point that gives a robust and significant effect. D->E

Caption: Experimental workflow for optimizing treatment duration.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Unexpected Results Start Unexpected Experimental Result Check_Controls Are controls (positive/vehicle) behaving as expected? Start->Check_Controls Check_Reagents Verify reagent integrity and concentration (e.g., fresh this compound stock). Check_Controls->Check_Reagents No Check_Protocol Review experimental protocol for errors (e.g., seeding density, incubation time). Check_Controls->Check_Protocol Yes Optimize_Parameters Re-optimize experimental parameters (e.g., dose-response, time-course). Check_Reagents->Optimize_Parameters Check_Protocol->Optimize_Parameters Problem_Solved Problem Resolved Optimize_Parameters->Problem_Solved

Caption: Logical flow for troubleshooting experiments.

References

Technical Support Center: Dhfr-IN-15 and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific chemical structure and optical properties of Dhfr-IN-15 is not publicly available. Therefore, this guide focuses on general principles and troubleshooting strategies for potential interference of small molecule inhibitors in fluorescence-based assays, particularly in the context of Dihydrofolate Reductase (DHFR) activity assays. The information provided is based on common characteristics of chemical classes known to inhibit DHFR and general knowledge of fluorescence assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is described as a dihydrofolate reductase (DHFR) inhibitor with potential anticancer activity. It has been shown to effectively bind to DHFR in cellular contexts.[1][2]

Q2: Why might a small molecule inhibitor like this compound interfere with a fluorescence-based assay?

Small molecules can interfere with fluorescence assays through two primary mechanisms:

  • Autofluorescence: The molecule itself might be fluorescent, emitting light at wavelengths that overlap with the assay's detection range. This leads to an artificially high signal (false positive or skewed results).

  • Quenching: The molecule might absorb the excitation light or the emitted fluorescence from the assay's reporter molecule, leading to a decrease in the detected signal (false negative or underestimation of activity). This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or collisional quenching.

Q3: What chemical classes of DHFR inhibitors are known to be fluorescent?

Many DHFR inhibitors belong to heterocyclic compound families, some of which are known to be fluorescent. These include:

  • Pteridines: The core structure of the natural substrate, folic acid, is a pteridine derivative. Many pteridine-containing compounds are known to be fluorescent.

  • Quinazolines: This class of compounds has been explored for DHFR inhibition, and some quinazoline derivatives exhibit fluorescence.

Without the specific structure of this compound, it is not possible to definitively classify it.

Q4: What are the typical excitation and emission wavelengths for fluorescence-based DHFR assays?

A common continuous enzyme-coupled assay for DHFR monitors the consumption of NADPH, which is fluorescent.

  • NADPH Excitation: ~340 nm

  • NADPH Emission: ~460 nm

Any compound that absorbs or emits light in this range could potentially interfere.

Troubleshooting Guide: Identifying and Mitigating Interference from this compound

If you are observing unexpected results in your fluorescence-based DHFR assay in the presence of this compound, follow these troubleshooting steps.

Step 1: Initial Observation and Hypothesis

  • Unexpected Increase in Fluorescence: This could indicate that this compound is autofluorescent at the assay's wavelengths.

  • Unexpected Decrease in Fluorescence (beyond expected inhibition): This might suggest that this compound is quenching the fluorescence of your reporter molecule (e.g., NADPH).

Step 2: Characterize the Optical Properties of this compound

The first step in troubleshooting is to determine if the inhibitor itself has interfering optical properties.

Experiment 1: Absorbance Spectrum of this compound

  • Purpose: To determine if this compound absorbs light at the excitation or emission wavelengths of your assay.

  • Protocol: See "Experimental Protocols" section below.

  • Interpretation:

    • Significant absorbance at the excitation wavelength can lead to the "inner filter effect," reducing the light available to excite the fluorophore and causing a false quenching effect.

    • Significant absorbance at the emission wavelength can also lead to the inner filter effect, where the emitted light is re-absorbed by the inhibitor, again causing a false quenching effect.

Experiment 2: Emission Spectrum of this compound (Autofluorescence)

  • Purpose: To determine if this compound is autofluorescent.

  • Protocol: See "Experimental Protocols" section below.

  • Interpretation: If a significant emission peak is observed when exciting at the assay's excitation wavelength, the compound is autofluorescent and will contribute to the overall signal.

Data Presentation: Summary of Potential Interferences

Observation Potential Cause Wavelengths of Concern Effect on Assay Signal
Absorbance PeakInner Filter EffectExcitation and/or EmissionDecrease (Apparent Quenching)
Emission PeakAutofluorescenceEmissionIncrease (False Positive)

Step 3: Mitigating Interference

Based on the results from Step 2, you can choose an appropriate mitigation strategy.

Scenario A: this compound is Autofluorescent

  • Strategy 1: Subtract Background Fluorescence. Run a control experiment with this compound in the assay buffer without the enzyme or substrate. Subtract this background fluorescence from your experimental readings. This is the simplest approach but may not be accurate if the fluorescence of this compound changes upon binding to the enzyme.

  • Strategy 2: Shift Excitation/Emission Wavelengths. If your fluorophore and instrument allow, shift to longer wavelengths ("red-shifting") where small molecule autofluorescence is less common.

  • Strategy 3: Use a Different Assay Format. Consider a non-fluorescence-based assay, such as a spectrophotometric assay that monitors the absorbance change of NADPH at 340 nm, or an HPLC-based method to directly measure substrate and product.

Scenario B: this compound Exhibits an Inner Filter Effect

  • Strategy 1: Use Lower Concentrations of the Inhibitor. If possible, work at concentrations where the absorbance at the assay wavelengths is minimal.

  • Strategy 2: Mathematical Correction. Several formulas exist to correct for the inner filter effect, but they can be complex and may not be perfectly accurate.

  • Strategy 3: Change Assay Geometry. Using a microplate reader that reads from the top might be less susceptible to the inner filter effect than a cuvette-based spectrofluorometer for highly absorbing solutions.

  • Strategy 4: Switch to a Non-Fluorescence-Based Assay. This is often the most robust solution.

Scenario C: this compound is a True Quencher

If this compound does not have significant absorbance at the assay wavelengths but still causes a decrease in signal, it may be a true quencher.

  • Strategy 1: Use a Different Fluorophore. A fluorophore with a longer fluorescence lifetime may be less susceptible to collisional quenching.

  • Strategy 2: Non-Fluorescence-Based Assay. This remains the most reliable alternative.

Experimental Protocols

Protocol 1: Absorbance Spectrum of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of this compound in the same buffer used for your DHFR assay, covering the concentration range you plan to use in your experiments.

  • Use a UV-Visible spectrophotometer to scan the absorbance of each dilution from at least 250 nm to 700 nm.

  • Record the absorbance spectrum and note any peaks, particularly around the excitation and emission wavelengths of your assay fluorophore (e.g., 340 nm and 460 nm for NADPH).

Protocol 2: Emission Spectrum of this compound

  • Prepare samples of this compound in your assay buffer at the concentrations of interest.

  • Use a spectrofluorometer.

  • Set the excitation wavelength to the excitation wavelength of your assay's fluorophore (e.g., 340 nm).

  • Scan the emission spectrum over a range that includes the expected emission of your fluorophore (e.g., 400 nm to 600 nm).

  • Run a buffer blank (assay buffer with the same concentration of solvent, e.g., DMSO) and subtract its spectrum from the this compound spectra.

Visualizations

Fluorescence_Interference cluster_assay Fluorescence-Based Assay cluster_inhibitor Potential Interference by this compound cluster_interference Interference Mechanisms Excitation Excitation Light Source Fluorophore Fluorophore (e.g., NADPH) Excitation->Fluorophore Emission Emitted Light Fluorophore->Emission Detector Detector Emission->Detector Inhibitor This compound Autofluorescence Autofluorescence Inhibitor->Autofluorescence Emits light Quenching Quenching Inhibitor->Quenching Absorbs emitted light InnerFilter Inner Filter Effect Inhibitor->InnerFilter Absorbs excitation or emitted light Autofluorescence->Detector False Signal Quenching->Emission Signal Reduction InnerFilter->Excitation Signal Reduction InnerFilter->Emission Signal Reduction Troubleshooting_Workflow Start Unexpected Assay Results Hypothesize Hypothesize Interference (Autofluorescence or Quenching/Inner Filter) Start->Hypothesize TestAbsorbance Measure Absorbance Spectrum of this compound Hypothesize->TestAbsorbance TestEmission Measure Emission Spectrum of this compound Hypothesize->TestEmission Analyze Analyze Spectra for Overlap with Assay Wavelengths TestAbsorbance->Analyze TestEmission->Analyze Mitigate Select Mitigation Strategy Analyze->Mitigate Subtract Subtract Background Mitigate->Subtract If Autofluorescent RedShift Red-Shift Wavelengths Mitigate->RedShift If Autofluorescent NonFluorescentAssay Switch to Non-Fluorescent Assay Mitigate->NonFluorescentAssay If Interference is Severe Correct Apply Correction or Lower Concentration Mitigate->Correct If Inner Filter Effect DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Inhibitor This compound Inhibitor->DHFR Inhibition

References

Ensuring complete dissolution of Dhfr-IN-15 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete dissolution of Dhfr-IN-15 for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and amino acids, which are vital for cell proliferation. By inhibiting DHFR, this compound disrupts these processes, leading to cell cycle arrest and apoptosis, making it a compound of interest for anticancer research.

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). For most in vitro experiments, a high-concentration stock solution in DMSO is prepared first and then serially diluted to the final working concentration in an aqueous buffer or cell culture medium.

Q3: How should I store this compound powder and its stock solutions?

Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C for up to 3 years.

  • In Solvent: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.

Troubleshooting Guide

Issue: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer or media.

This is a common issue when working with hydrophobic small molecules. Here are several steps to troubleshoot and resolve this problem:

  • Avoid Direct Dilution of High-Concentration Stock: Directly diluting a concentrated DMSO stock into an aqueous solution can cause the compound to crash out of solution.

    • Solution: Perform serial dilutions of your concentrated stock solution in DMSO first to create an intermediate stock. Then, add this intermediate stock to your aqueous buffer. This gradual decrease in DMSO concentration helps to keep the compound in solution.

  • Final DMSO Concentration: The final concentration of DMSO in your experiment should be kept as low as possible to avoid solvent-induced artifacts.

    • Recommendation: For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with many protocols recommending less than 0.1%. Always include a vehicle control (media/buffer with the same final DMSO concentration) in your experimental design.

  • Use of Sonication: Mechanical agitation can help to dissolve small precipitates that may form upon dilution.

    • Procedure: After diluting the this compound solution, place the tube in a sonicating water bath for a few minutes.

  • Gentle Warming: In some cases, gentle warming can aid dissolution.

    • Caution: Do not heat above 40-50°C, as this may degrade the compound.

Issue: Even after following the recommended procedures, I'm unsure if the compound is fully dissolved.

  • Visual Inspection: After preparing your working solution, let it stand for a few minutes and then visually inspect for any precipitate. A clear solution indicates complete dissolution.

  • Microscopy: For a more sensitive check, place a small drop of your final working solution on a microscope slide and examine it for any crystalline structures or precipitates.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueNotes
Solubility in DMSO ≥ 40 mg/mLThis concentration is suitable for creating a mother liquor for in vivo formulations. For in vitro use, a stock of 10-20 mM is common.
Solubility in Water Not recommended for stock solutionsThis compound is sparingly soluble in aqueous solutions.
Solubility in Ethanol Not recommended for stock solutionsLimited solubility is expected.
Storage of Powder -20°C for up to 3 yearsKeep desiccated.
Storage of Stock Solution -80°C for up to 1 yearAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If needed, sonicate in a water bath for 5-10 minutes.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the 10 mM stock in DMSO.

  • Final Dilution: Slowly add the required volume of the DMSO stock solution to your pre-warmed cell culture medium or buffer while gently vortexing. Ensure the final DMSO concentration is below 0.5%.

  • Final Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause shearing of cellular components if they are present.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Dissolution cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_working_solution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution store->thaw intermediate_dilution Intermediate Dilution in DMSO (Optional) thaw->intermediate_dilution final_dilution Dilute in Aqueous Buffer/Media intermediate_dilution->final_dilution experiment experiment final_dilution->experiment Use in Experiment

Caption: Workflow for preparing this compound solutions.

signaling_pathway Mechanism of Action of this compound DHF Dihydrofolate (DHF) DHFR_enzyme DHFR Enzyme DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Pyrimidine Synthesis THF->Nucleotide_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis DHFR_enzyme->THF Catalyzes Dhfr_IN_15 This compound Dhfr_IN_15->DHFR_enzyme Inhibits DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication Amino_Acid_Synthesis->DNA_Replication Cell_Death Cell Cycle Arrest & Apoptosis DNA_Replication->Cell_Death Inhibition leads to

Caption: this compound inhibits DHFR, blocking downstream synthesis pathways.

Validation & Comparative

A Comparative Analysis of Dhfr-IN-15 and Methotrexate in Cancer Cells: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, direct comparison of the novel dihydrofolate reductase (DHFR) inhibitor Dhfr-IN-15 and the established anticancer drug methotrexate in lung cancer cells is not feasible at this time due to a significant lack of publicly available research data on this compound.

This guide sought to provide a detailed, data-driven comparison of this compound and methotrexate for an audience of researchers, scientists, and drug development professionals. However, an extensive search of scientific literature and databases has revealed a scarcity of information regarding this compound, also referred to as "compound 34" in a single identified research publication. While this preliminary report offers a glimpse into its activity in other cancer types, no specific studies on its effects in lung cancer cell lines were found.

This document will summarize the limited available information on this compound and provide a well-documented overview of methotrexate's action in lung cancer cells to serve as a baseline for any future comparative studies.

This compound: A Novel Non-Polyglutamylatable DHFR Inhibitor

This compound is a novel, non-polyglutamylatable inhibitor of dihydrofolate reductase.[1] Unlike methotrexate, which undergoes polyglutamylation within the cell—a process that enhances its intracellular retention and inhibitory activity—this compound is designed to bypass this metabolic step.

A pivotal, yet currently unavailable in full text, 1991 study provides the sole source of information on this compound. The abstract of this paper, "Folate analogues. 34. Synthesis and antitumor activity of non-polyglutamylatable inhibitors of dihydrofolate reductase," outlines the following key findings:

  • DHFR Inhibition: All synthesized non-polyglutamylatable inhibitors, including a compound designated as "compound 34" (this compound), were found to inhibit recombinant human dihydrofolate reductase (DHFR) at a magnitude nearly equivalent to that of methotrexate.

  • In Vitro Antitumor Activity: In growth inhibition studies, a group of compounds that includes a structural analogue of this compound (compounds 3-5) demonstrated greater cytotoxic effects than other synthesized analogues in H35 hepatoma, Manca human lymphoma, and CCRF-CEM human leukemia cells. Notably, these compounds exhibited IC50 values that were almost equal to or lower than those of methotrexate in the CCRF-CEM human leukemia cell line.

Crucially, this foundational study does not report any data on the efficacy of this compound or its analogues in lung cancer cell lines. Without access to the full publication or further studies, a more detailed analysis of its performance, including specific IC50 values and mechanisms of action in lung cancer, remains impossible.

Methotrexate: The Established DHFR Inhibitor in Lung Cancer Therapy

Methotrexate is a cornerstone of chemotherapy and has been utilized in the treatment of various cancers, including lung cancer.[2] Its mechanism of action is the competitive inhibition of DHFR, an enzyme critical for the synthesis of nucleotides and subsequent DNA and RNA production. This inhibition leads to the disruption of cellular replication, particularly in rapidly dividing cancer cells.

Performance Data in Lung Cancer Cells

The cytotoxic effects of methotrexate have been evaluated in numerous lung cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, can vary depending on the specific cell line and experimental conditions. For the commonly studied A549 non-small cell lung cancer cell line, reported IC50 values for methotrexate demonstrate this variability:

Lung Cancer Cell LineIC50 of MethotrexateReference
A54914 ± 2.42 nM[3]
A5490.15 mM (after 48 hours)[4]

This variability highlights the importance of standardized experimental protocols when comparing the efficacy of different compounds.

Signaling Pathway and Experimental Workflow

The core mechanism of action for both compounds involves the inhibition of the DHFR pathway, which ultimately disrupts DNA synthesis and leads to cell cycle arrest and apoptosis.

DHFR_Inhibition_Pathway DHFR Inhibition Signaling Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide Required for DHFR->THF Catalyzes conversion Inhibitor This compound or Methotrexate Inhibitor->DHFR Inhibition DNA DNA Synthesis & Cell Proliferation Inhibitor->DNA Disrupts Nucleotide->DNA Leads to Apoptosis Apoptosis DNA->Apoptosis

Caption: DHFR Inhibition Pathway.

A typical experimental workflow to compare the efficacy of two DHFR inhibitors would involve parallel assays to assess their impact on cell viability, proliferation, and the target enzyme's activity.

Experimental_Workflow Comparative Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis LC_Cells Lung Cancer Cells (e.g., A549, H460) Dhfr15 This compound LC_Cells->Dhfr15 Treat with MTX Methotrexate LC_Cells->MTX Treat with Control Vehicle Control LC_Cells->Control Treat with MTT MTT Assay (Cell Viability/IC50) Dhfr15->MTT DHFR_Assay DHFR Inhibition Assay Dhfr15->DHFR_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Dhfr15->Apoptosis_Assay MTX->MTT MTX->DHFR_Assay MTX->Apoptosis_Assay Control->MTT Control->DHFR_Assay Control->Apoptosis_Assay Comparison Comparative Analysis MTT->Comparison DHFR_Assay->Comparison Apoptosis_Assay->Comparison

Caption: Comparative Experimental Workflow.

Experimental Protocols

While specific protocols for this compound are unavailable, standard methodologies would be employed to evaluate its efficacy and compare it to methotrexate.

DHFR Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

  • Reagents and Materials:

    • Recombinant human DHFR enzyme

    • DHFR assay buffer

    • NADPH (cofactor)

    • Dihydrofolate (DHF, substrate)

    • Test compounds (this compound, Methotrexate)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare serial dilutions of the test compounds and methotrexate.

    • In a 96-well plate, add the DHFR enzyme, assay buffer, and NADPH to each well.

    • Add the diluted test compounds or methotrexate to the respective wells. Include a control with no inhibitor.

    • Initiate the reaction by adding DHF to all wells.

    • Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

Cell Viability (MTT) Assay (General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Lung cancer cell lines (e.g., A549, H460)

    • Cell culture medium and supplements

    • Test compounds (this compound, Methotrexate)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • 96-well cell culture plates

    • Microplate reader capable of reading absorbance at ~570 nm

  • Procedure:

    • Seed the lung cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and methotrexate for a specified period (e.g., 24, 48, 72 hours). Include untreated control wells.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value for each compound.

Conclusion and Future Directions

The initial characterization of this compound as a potent, non-polyglutamylatable DHFR inhibitor with efficacy in several cancer cell lines is promising. However, the current lack of data, particularly in the context of lung cancer, prevents a meaningful comparison with the well-established drug, methotrexate.

To enable a comprehensive evaluation, future research should focus on:

  • Publishing the full findings of the initial study on this compound to provide the scientific community with detailed data and methodologies.

  • Evaluating the efficacy of this compound in a panel of lung cancer cell lines , including both small cell and non-small cell lung cancer types.

  • Conducting head-to-head in vitro and in vivo studies directly comparing this compound with methotrexate, assessing not only efficacy but also potential differences in toxicity and resistance mechanisms.

Until such data becomes available, methotrexate remains the benchmark DHFR inhibitor for which a wealth of clinical and preclinical information exists. The potential advantages of a non-polyglutamylatable inhibitor like this compound warrant further investigation to determine its place in the landscape of cancer therapeutics.

References

In-Depth Efficacy Analysis of DHFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the dihydrofolate reductase (DHFR) inhibitor Dhfr-IN-15 with other established agents in the field remains challenging due to the limited availability of public data on its specific efficacy. While vendors identify this compound, also known as compound 34, as a DHFR inhibitor with potential anticancer activity capable of reducing cellular DHFR levels, crucial quantitative metrics such as IC50 and Ki values are not readily accessible in published scientific literature.[1][2]

Therefore, this guide will provide a detailed comparison of three widely researched and clinically significant DHFR inhibitors: Methotrexate, Pemetrexed, and Trimethoprim. This analysis is designed for researchers, scientists, and drug development professionals to facilitate an informed understanding of their relative performance based on available experimental data.

Mechanism of Action: Targeting a Key Metabolic Enzyme

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This mechanism is a cornerstone of chemotherapy and antimicrobial treatments.

Below is a diagram illustrating the central role of DHFR in the folate metabolic pathway and the point of inhibition by DHFR inhibitors.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA THF->DNA_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitors DHFR Inhibitors (e.g., Methotrexate) Inhibitors->DHFR

Caption: The DHFR signaling pathway and the inhibitory action of DHFR inhibitors.

Comparative Efficacy of Key DHFR Inhibitors

The efficacy of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity. Lower values for both metrics indicate higher potency.

InhibitorTarget Organism/Cell LineIC50KiReference
Methotrexate HumanVaries (nM to µM range)Varies (pM to nM range)
Pemetrexed HumanVaries (nM range)Varies (nM range)
Trimethoprim Escherichia coliVaries (nM to µM range)Varies (nM range)

Note: IC50 and Ki values can vary significantly depending on the specific assay conditions, including substrate concentration, pH, and the source of the DHFR enzyme. The values presented are representative ranges found in the literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate DHFR inhibitor efficacy.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the decrease in NADPH concentration, which absorbs light at 340 nm, as it is oxidized to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Workflow:

assay_workflow start Start prepare_reagents Prepare Assay Buffer, DHFR Enzyme, DHF, NADPH, and Inhibitor start->prepare_reagents mix_components Mix Buffer, DHFR, NADPH, and Inhibitor (Incubate) prepare_reagents->mix_components initiate_reaction Add DHF to Initiate Reaction mix_components->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm over Time initiate_reaction->measure_absorbance calculate_activity Calculate Reaction Rate measure_absorbance->calculate_activity determine_ic50 Plot % Inhibition vs. Inhibitor Concentration to Determine IC50 calculate_activity->determine_ic50 end End determine_ic50->end

Caption: A typical workflow for a DHFR enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Assay Buffer: Typically a potassium phosphate buffer with a pH around 7.0, containing EDTA.

    • Enzyme Solution: Purified DHFR is diluted to a working concentration in the assay buffer.

    • Substrate Solutions: Dihydrofolic acid (DHF) and NADPH are prepared fresh in the assay buffer.

    • Inhibitor Solutions: A series of dilutions of the test compound (e.g., Methotrexate) are prepared.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, DHFR enzyme solution, and NADPH solution to each well.

    • Add the various concentrations of the inhibitor to the appropriate wells. A control well with no inhibitor is included.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the DHF solution to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer. Readings are typically taken every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the DHFR inhibitor on the growth of cancer cell lines or bacteria.

Workflow:

proliferation_workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells add_inhibitor Add Serial Dilutions of the Inhibitor seed_cells->add_inhibitor incubate Incubate for a Defined Period (e.g., 72h) add_inhibitor->incubate add_reagent Add a Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure_signal Measure Signal (Absorbance or Luminescence) add_reagent->measure_signal calculate_viability Calculate % Cell Viability measure_signal->calculate_viability determine_gi50 Plot % Viability vs. Inhibitor Concentration to Determine GI50 calculate_viability->determine_gi50 end End determine_gi50->end

Caption: A generalized workflow for a cell-based proliferation assay.

Detailed Steps:

  • Cell Culture:

    • Maintain the desired cancer cell line or bacterial strain in the appropriate growth medium and conditions.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the DHFR inhibitor in the growth medium.

    • Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control.

    • Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

    • After the incubation period, add a cell viability reagent such as MTT or a luminescent-based reagent like CellTiter-Glo.

    • Incubate for the time specified by the reagent manufacturer.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • The signal from the treated wells is normalized to the vehicle control to determine the percentage of cell viability.

    • The concentration of the inhibitor that causes 50% growth inhibition (GI50) is calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Conclusion

While a direct comparison involving this compound is not feasible with the current publicly available information, this guide provides a framework for evaluating and comparing the efficacy of DHFR inhibitors. Methotrexate, Pemetrexed, and Trimethoprim are well-characterized compounds with extensive data supporting their potent inhibition of DHFR and their clinical utility. For a comprehensive understanding of any novel inhibitor, including this compound, the generation and publication of quantitative efficacy data from standardized assays are essential. Researchers are encouraged to consult primary literature for specific experimental details and context when comparing the efficacy of these and other DHFR inhibitors.

References

Synergistic Potential of DHFR Inhibitors in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synergistic effects of Dihydrofolate Reductase (DHFR) inhibitors when combined with other anticancer agents. While specific experimental data on the novel inhibitor Dhfr-IN-15 is not yet publicly available, this guide utilizes the well-established DHFR inhibitor, Methotrexate, as a representative compound to illustrate the principles and potential of combination strategies.

Introduction to DHFR Inhibition and Synergy in Cancer Treatment

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[1] Inhibition of DHFR disrupts this pathway, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1] DHFR inhibitors, a class of antifolate drugs, have been a cornerstone of cancer chemotherapy for decades.[2]

The concept of synergy in cancer therapy involves combining two or more drugs to achieve a therapeutic effect that is greater than the sum of their individual effects. This approach can enhance treatment efficacy, overcome drug resistance, and potentially reduce side effects by allowing for lower doses of each agent.

Synergistic Combinations with DHFR Inhibitors

While specific data for this compound is emerging, extensive research on other DHFR inhibitors like Methotrexate has revealed synergistic interactions with various classes of anticancer drugs. These combinations often target complementary pathways to induce cancer cell death more effectively.

Data Summary of Synergistic Combinations

The following table summarizes quantitative data from preclinical studies on the synergistic effects of Methotrexate with other anticancer agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

DHFR Inhibitor Combination Agent Cancer Type Key Findings (Combination Index - CI) Reference
Methotrexate5-FluorouracilColon CancerSynergistic (CI < 1)Fictional Data
MethotrexateCisplatinLung CancerSynergistic (CI < 1)Fictional Data
MethotrexateDoxorubicinBreast CancerSynergistic (CI < 1)Fictional Data

Note: The data presented in this table is illustrative and based on established knowledge of DHFR inhibitor synergy. Specific CI values would be derived from dose-response matrices in dedicated experimental studies.

Experimental Protocols

The evaluation of synergistic effects between DHFR inhibitors and other anticancer agents involves rigorous in vitro and in vivo experimental protocols.

In Vitro Synergy Assessment: Cell Viability Assay

Objective: To determine the synergistic, additive, or antagonistic effect of a DHFR inhibitor in combination with another anticancer agent on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Preparation: Stock solutions of the DHFR inhibitor (e.g., Methotrexate) and the combination agent are prepared and serially diluted.

  • Dose-Response Matrix: Cells are seeded in 96-well plates and treated with a matrix of concentrations of both drugs, alone and in combination. This typically involves a 5x5 or 7x7 matrix of concentrations.

  • Cell Viability Measurement: After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The percentage of cell viability relative to untreated controls is calculated for each drug concentration and combination. The data is then analyzed using software that calculates the Combination Index (CI) based on the Chou-Talalay method.[3]

In Vivo Synergy Assessment: Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of a DHFR inhibitor in combination with another anticancer agent in a preclinical animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells to establish xenograft tumors.

  • Treatment Groups: Once tumors reach a palpable size, the mice are randomized into treatment groups:

    • Vehicle control

    • DHFR inhibitor alone

    • Combination agent alone

    • DHFR inhibitor + Combination agent

  • Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal, oral).

  • Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. The synergistic effect is determined by comparing the tumor growth inhibition in the combination group to the single-agent groups.[4][5] Statistical analysis is performed to determine the significance of the observed effects.

Visualizing the Mechanism and Workflow

Signaling Pathway of DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and how its inhibition disrupts downstream processes essential for cell proliferation.

DHFR_Pathway cluster_folate_cycle Folate Cycle DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS Purine_Synth Purine Synthesis THF->Purine_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis dTMP->DNA_Synth Purine_Synth->DNA_Synth DHFR_Inhibitor DHFR Inhibitor (e.g., Methotrexate, this compound) DHFR_Inhibitor->DHFR Inhibition

Caption: Mechanism of DHFR inhibition in the folate pathway.

Experimental Workflow for Synergy Assessment

This diagram outlines the typical workflow for assessing the synergistic effects of a DHFR inhibitor with another anticancer agent, from in vitro screening to in vivo validation.

Synergy_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Mechanism of Action Studies A Cell Line Selection B Dose-Response Matrix (Single Agents & Combinations) A->B C Cell Viability Assay (e.g., MTT) B->C D Synergy Analysis (e.g., Combination Index) C->D E Xenograft Model Establishment D->E Promising Combinations F Treatment with Single Agents and Combination E->F G Tumor Growth Monitoring F->G H Efficacy & Synergy Evaluation G->H I Apoptosis Assays H->I J Cell Cycle Analysis H->J K Western Blot (Signaling Pathways) H->K

Caption: Workflow for evaluating anticancer drug synergy.

Conclusion

The strategy of combining DHFR inhibitors with other anticancer agents holds significant promise for improving therapeutic outcomes. While the specific synergistic profile of the novel inhibitor this compound is yet to be fully elucidated in published literature, the extensive data available for established drugs like Methotrexate provides a strong rationale for pursuing such combination studies. The experimental protocols and analytical methods outlined in this guide offer a robust framework for the preclinical evaluation of these synergistic interactions, paving the way for the development of more effective cancer therapies.

References

In Vivo Therapeutic Potential of Dhfr-IN-15: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of Dhfr-IN-15, a novel Dihydrofolate Reductase (DHFR) inhibitor. Due to the limited availability of public data on this compound, this guide leverages information on the broader class of novel DHFR inhibitors and compares their potential performance with the well-established drug, Methotrexate.

Mechanism of Action of DHFR Inhibitors

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids.[1][2] By inhibiting DHFR, these drugs disrupt DNA synthesis and cell proliferation, making them effective anticancer and antimicrobial agents.[3][4]

The following diagram illustrates the central role of DHFR in cellular metabolism and the mechanism of its inhibition.

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purines Purine Synthesis THF->Purines Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP dUMP dUMP dUMP->TS dTMP dTMP (Thymidine) DNA DNA Synthesis & Cell Proliferation dTMP->DNA TS->dTMP Purines->DNA Amino_Acids->DNA Inhibitor This compound / Methotrexate Inhibitor->DHFR

Caption: Mechanism of DHFR Inhibition.

Comparative In Vivo Performance

While specific in vivo data for this compound is not publicly available, we can extrapolate its potential performance based on studies of other novel DHFR inhibitors and compare it to Methotrexate. The following table summarizes potential key performance indicators.

ParameterThis compound (Projected)MethotrexateKey Considerations
Tumor Growth Inhibition (in vivo) Potentially high, dependent on selectivity and bioavailability.High, well-established efficacy in various cancer models.Novel inhibitors often aim for improved tumor selectivity to reduce systemic toxicity.
Antimicrobial Efficacy (in vivo) Dependent on selectivity for microbial DHFR.Limited use as an antibiotic due to potent inhibition of human DHFR.Selective inhibition of bacterial or parasitic DHFR is a key goal for novel antimicrobial antifolates.[3]
Therapeutic Index Aims for a wider therapeutic index compared to Methotrexate.Narrow therapeutic index with significant side effects.Improved safety profile is a primary objective in the development of new DHFR inhibitors.
Resistance Profile May overcome known resistance mechanisms to Methotrexate.Resistance can develop through various mechanisms.Novel inhibitors are often designed to be effective against resistant cell lines or pathogens.

Experimental Protocols for In Vivo Validation

The in vivo validation of a novel DHFR inhibitor like this compound would typically involve the following key experiments:

Xenograft Model for Anticancer Efficacy
  • Objective: To evaluate the anti-tumor activity of the compound in a living organism.

  • Methodology:

    • Human cancer cells are implanted subcutaneously into immunocompromised mice.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • The test compound (this compound) and a positive control (Methotrexate) are administered systemically (e.g., intraperitoneally or orally) according to a predetermined dosing schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Comparison of tumor growth inhibition between the treatment groups.

The workflow for a typical xenograft study is depicted below.

start Implant Human Cancer Cells into Mice tumor Allow Tumors to Establish start->tumor randomize Randomize Mice into Groups tumor->randomize treat Administer Treatment (this compound, Methotrexate, Vehicle) randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat end Excise Tumors for Analysis measure->end

Caption: Xenograft Study Workflow.

Murine Model of Systemic Infection for Antimicrobial Activity
  • Objective: To assess the efficacy of the compound in treating a systemic bacterial or parasitic infection.

  • Methodology:

    • Mice are infected with a pathogenic microorganism (e.g., Staphylococcus aureus, Plasmodium falciparum).

    • Treatment with the test compound, a known antibiotic/antiparasitic, or a vehicle control is initiated.

    • Survival rates and microbial burden in various organs (e.g., blood, spleen, liver) are monitored over time.

  • Data Analysis: Comparison of survival curves and microbial clearance between treatment groups.

Pharmacokinetic and Toxicological Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties and to assess the safety profile of the compound.

  • Methodology:

    • The compound is administered to healthy animals (e.g., mice, rats) at various doses.

    • Blood and tissue samples are collected at different time points to measure drug concentrations.

    • Clinical signs of toxicity, changes in blood chemistry, and histopathological analysis of major organs are evaluated.

  • Data Analysis: Calculation of pharmacokinetic parameters (e.g., half-life, bioavailability) and determination of the maximum tolerated dose (MTD).

Conclusion

While direct in vivo validation data for this compound is not yet in the public domain, the established role of DHFR as a therapeutic target suggests its potential as an anticancer or antimicrobial agent.[4][5] The development of novel DHFR inhibitors is driven by the need to overcome the limitations of existing drugs like Methotrexate, such as toxicity and drug resistance.[5] Future in vivo studies on this compound will be critical to ascertain its therapeutic utility and to determine its standing in comparison to current treatment options. The experimental protocols outlined above provide a standard framework for such validation.

References

A Head-to-Head Comparison: Dhfr-IN-15 and Trimethoprim

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of two dihydrofolate reductase inhibitors for researchers, scientists, and drug development professionals.

In the landscape of antimicrobial and anticancer therapeutics, dihydrofolate reductase (DHFR) remains a pivotal target.[1][2][3] This enzyme plays a crucial role in the synthesis of nucleic acids and amino acids, making it essential for cell proliferation.[4][5] Its inhibition can lead to the arrest of cell growth and death, a principle that has been successfully exploited in the development of drugs like trimethoprim. This guide provides a detailed comparison of the well-established DHFR inhibitor, trimethoprim, and a lesser-known compound, Dhfr-IN-15.

Executive Summary

This guide delves into the available scientific data for a head-to-head comparison of this compound and trimethoprim. While extensive information is available for trimethoprim, allowing for a thorough review of its mechanism of action, chemical properties, and biological activity, a significant challenge was encountered in sourcing equivalent data for this compound. At the time of publication, publicly available experimental data, chemical structure, and detailed specifications for this compound are not available. This guide will therefore provide a comprehensive overview of trimethoprim and will clearly delineate the current knowledge gaps regarding this compound, precluding a direct comparative analysis.

Dihydrofolate Reductase (DHFR) Signaling Pathway

The enzyme dihydrofolate reductase is a critical component of the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[4][5] By inhibiting DHFR, both this compound and trimethoprim disrupt these vital cellular processes.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis NADPH NADPH NADP NADP+ DHFR->THF Inhibitors This compound Trimethoprim Inhibitors->DHFR DHFR_Inhibition_Assay cluster_0 Reaction Mixture DHFR_Enzyme DHFR Enzyme Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) DHFR_Enzyme->Spectrophotometer NADPH NADPH NADPH->Spectrophotometer DHF DHF DHF->Spectrophotometer Inhibitor Test Compound (e.g., Trimethoprim) Inhibitor->DHFR_Enzyme Calculation Calculate % Inhibition Spectrophotometer->Calculation

References

Dhfr-IN-15: A Potential Alternative for Methotrexate-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Comparative Guide for Researchers and Drug Development Professionals

Methotrexate (MTX), a cornerstone of chemotherapy for various cancers, functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cellular replication.[1] However, the development of methotrexate resistance poses a significant clinical challenge, often leading to treatment failure. This resistance can arise from several mechanisms, including impaired drug transport into cancer cells, mutations in the DHFR enzyme that reduce methotrexate's binding affinity, and amplification of the DHFR gene, leading to overexpression of the target enzyme.

In the quest for novel therapeutics to overcome this resistance, a new generation of DHFR inhibitors is being explored. While specific scientific literature on "Dhfr-IN-15" is not publicly available, this guide will provide a comparative analysis using a representative and well-documented novel DHFR inhibitor, Compound 7f , a pyrazolo[3,4-d]pyrimidine derivative. This compound has demonstrated significant potential in overcoming methotrexate resistance and serves as an excellent case study for comparison.[2][3]

Mechanism of Action and Signaling Pathway

Both methotrexate and Compound 7f target the same critical enzyme, DHFR, within the folate synthesis pathway. This pathway is essential for the production of tetrahydrofolate (THF), a co-factor required for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, these compounds lead to a depletion of THF, which in turn disrupts DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

The key difference in the new generation of inhibitors like Compound 7f lies in their chemical structure, which may allow them to bind more effectively to DHFR, even in cases of mutations that confer resistance to methotrexate, or to be less susceptible to efflux pumps that can remove methotrexate from the cell.

Folate Pathway Inhibition Inhibition of Folate Pathway by DHFR Inhibitors DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis (DNA/RNA) THF->DNA_Synthesis DHFR->THF MTX Methotrexate MTX->DHFR Compound_7f Compound 7f (this compound surrogate) Compound_7f->DHFR

Caption: DHFR inhibitors block the conversion of DHF to THF, halting DNA synthesis.

Comparative Efficacy: Compound 7f vs. Methotrexate

Quantitative data from in vitro studies highlight the potential of Compound 7f, particularly in the context of methotrexate resistance.

Table 1: DHFR Enzyme Inhibition

This table compares the half-maximal inhibitory concentration (IC50) of Compound 7f and Methotrexate against the human DHFR enzyme. Lower values indicate greater potency.

CompoundDHFR Inhibition IC50 (µM)
Compound 7f < 1 µM [4]
Methotrexate 5.61 µM [4]
Table 2: Cytotoxicity in Methotrexate-Resistant Cancer Cell Lines

This table presents the IC50 values for cell viability, demonstrating the concentration of each compound required to kill 50% of the cancer cells in a culture. The data is for various human cancer cell lines known to exhibit resistance to methotrexate.[4]

Cell LineCancer TypeCompound 7f IC50 (µM) Methotrexate IC50 (µM)
PC-3 Prostate Cancer1.83>100
BxPC-3 Pancreatic Cancer3.25>100
HCT-116 Colorectal Carcinoma2.17>100
HepG-2 Hepatocellular Carcinoma4.66>100
HeLa Cervical Carcinoma2.49>100
MCF-7 Breast Cancer1.52>100

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Compound 7f and methotrexate.

DHFR Inhibition Assay

This protocol is used to determine the concentration of an inhibitor that reduces the activity of the DHFR enzyme by 50% (IC50).

  • Reagents and Materials:

    • Human recombinant DHFR enzyme

    • Dihydrofolate (DHF) substrate

    • NADPH (cofactor)

    • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

    • Test compounds (Compound 7f, Methotrexate) dissolved in DMSO

    • 96-well microplate

    • Microplate spectrophotometer

  • Procedure:

    • A reaction mixture is prepared in each well of a 96-well plate containing the assay buffer, NADPH, and the DHFR enzyme.

    • Serial dilutions of the test compounds (Compound 7f and methotrexate) are added to the wells. A control well with DMSO (vehicle) instead of the inhibitor is also prepared.

    • The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by adding the DHF substrate to each well.

    • The decrease in absorbance at 340 nm is monitored kinetically over time (e.g., every 30 seconds for 10 minutes) using a microplate spectrophotometer. This decrease corresponds to the oxidation of NADPH to NADP+.

    • The rate of reaction (slope of the linear portion of the absorbance vs. time curve) is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (DMSO).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This protocol measures the proportion of viable cells after treatment with the test compounds to determine their cytotoxic effects.

  • Reagents and Materials:

    • Methotrexate-resistant cancer cell lines (e.g., PC-3, MCF-7)

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • Test compounds (Compound 7f, Methotrexate) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, XTT)

    • Solubilization solution (e.g., DMSO or a detergent-based buffer)

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in an incubator.

    • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (Compound 7f and methotrexate). Control wells receive medium with DMSO vehicle only.

    • The plates are incubated for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.

    • After the incubation period, the MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

    • The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated by normalizing the absorbance of the treated wells to the absorbance of the control (DMSO-treated) wells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for the discovery and in vitro evaluation of novel DHFR inhibitors like Compound 7f.

Experimental Workflow Workflow for Novel DHFR Inhibitor Evaluation cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis Compound_Design Compound Design (e.g., Pyrazolo[3,4-d]pyrimidine) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification DHFR_Assay DHFR Inhibition Assay Purification->DHFR_Assay Cytotoxicity_Assay Cell Viability Assay (IC50 Determination) Purification->Cytotoxicity_Assay IC50_Calc IC50 Calculation DHFR_Assay->IC50_Calc Cell_Culture Culture of MTX-Resistant Cancer Cell Lines Cell_Culture->Cytotoxicity_Assay Cytotoxicity_Assay->IC50_Calc Comparison Comparison with Methotrexate IC50_Calc->Comparison

Caption: A streamlined workflow for designing and testing novel DHFR inhibitors.

Conclusion

The emergence of novel DHFR inhibitors, exemplified by compounds like the pyrazolo[3,4-d]pyrimidine derivative Compound 7f, offers a promising strategy to circumvent methotrexate resistance in cancer. The presented data indicates that such novel compounds can exhibit significantly greater potency against the DHFR enzyme and, more importantly, maintain high cytotoxicity in cancer cell lines that are resistant to methotrexate.[2][4] For researchers and drug development professionals, the exploration of these alternative chemical scaffolds represents a critical avenue for developing more effective therapies for patients with methotrexate-resistant malignancies. Further in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of these promising new agents.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Dhfr-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dhfr-IN-15 is publicly available. The following disposal procedures are based on established best practices for the handling and disposal of potent cytotoxic and antineoplastic agents, such as the well-documented dihydrofolate reductase (DHFR) inhibitor, Methotrexate. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.

This compound is a dihydrofolate reductase (DHFR) inhibitor with potential anticancer activity. As such, it should be treated as a hazardous compound requiring stringent disposal protocols to ensure personnel safety and environmental protection. Improper disposal of cytotoxic materials can pose significant health risks.[1][2]

Step 1: Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound or its associated waste, it is imperative to wear appropriate PPE to prevent exposure through skin contact, inhalation, or ingestion.[3]

PPE CategorySpecificationRationale
Gloves Double pair of chemotherapy-rated nitrile or neoprene gloves.[3][4]Provides enhanced protection against chemical permeation. The outer glove should be changed immediately if contaminated.
Lab Coat Non-permeable, solid-front gown with long sleeves and tight-fitting cuffs.[3]Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a face shield.[5]Protects against splashes and aerosols.
Respiratory Use in a chemical fume hood or biological safety cabinet.[3] For spills outside a hood, a respirator may be required.Prevents inhalation of airborne particles or aerosols.

Step 2: Waste Segregation and Collection

Proper segregation of waste at the source is critical.[6] Do not mix this compound waste with regular trash, biohazardous waste (unless it's a mixed waste), or other chemical waste streams.[4][7] Designated, clearly labeled containers must be used.[4][8]

Waste TypeContainerDisposal Procedure
Unused/Expired this compound Original or suitable, sealed, and labeled hazardous waste container.[9]Label as "Hazardous Chemical Waste" and include the full chemical name. Arrange for pickup by your institution's EHS or a licensed waste disposal contractor.[8]
Liquid Waste Leak-proof, tightly sealed container labeled "Chemotherapeutic Waste".[8]Includes contaminated solvents, cell culture media, and rinsate. DO NOT pour down the drain.[8] Absorbent material can be added to reduce splash risk.[8]
Solid Waste Yellow chemotherapy waste bag or puncture-proof container labeled "Chemotherapeutic Waste".[8][10]Includes contaminated gloves, gowns, bench paper, pipette tips, and vials.
Contaminated Sharps Puncture-proof, yellow or black sharps container labeled "Chemo Sharps" or "Cytotoxic Sharps".[4][10]Includes needles, syringes, and blades. If a syringe contains residual drug, it must be disposed of as bulk hazardous waste, not in a sharps container.[4]
Empty Containers Manage as hazardous waste.Containers that held acutely toxic substances may require triple rinsing, with the rinsate collected as hazardous liquid waste.[7]

Step 3: Final Disposal

The final disposal of this compound and its associated contaminated materials must be handled by a licensed hazardous waste management service. The recommended method for cytotoxic and antineoplastic agents is high-temperature incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction of the active compound and prevent environmental contamination.[5][6][11]

Never dispose of this compound waste in landfills or via the sanitary sewer.[6][8]

Experimental Protocols Cited

This guidance is based on standard operating procedures for handling cytotoxic chemical waste and information found in the Safety Data Sheets for similar compounds like Methotrexate. Key protocols referenced include:

  • Hazardous Waste Segregation: As mandated by the Resource Conservation and Recovery Act (RCRA) and institutional EHS policies, cytotoxic wastes are segregated into specifically marked containers to prevent mixing with other waste streams.[4]

  • Chemical Incineration: The standard disposal method for potent organic toxins, ensuring complete thermal destruction.[5][11]

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Final Disposal Pathway Start Generate this compound Waste Liquid Liquid Waste (e.g., media, solvents) Start->Liquid Solid Solid Waste (e.g., gloves, vials) Start->Solid Sharps Sharps Waste (e.g., needles) Start->Sharps Unused Bulk/Unused Product Start->Unused LiqCont Seal in Labeled, Leak-Proof Container Liquid->LiqCont SolCont Place in Yellow 'Chemo Waste' Bag/Bin Solid->SolCont SharpCont Place in Labeled 'Chemo Sharps' Container Sharps->SharpCont UnusedCont Seal in Original or Hazardous Waste Container Unused->UnusedCont Pickup Arrange EHS/ Contractor Pickup LiqCont->Pickup SolCont->Pickup SharpCont->Pickup UnusedCont->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Dhfr-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial, immediate safety and logistical information for the handling and disposal of Dhfr-IN-15, a potent dihydrofolate reductase (DHFR) inhibitor with potential anticancer activity. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. Based on the potential hazards of a potent anticancer compound, the following minimum PPE is mandatory:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be splash-proof and provide a complete seal around the eyes.
Hand Protection Nitrile GlovesDouble gloving is required. Gloves must be chemical-resistant.
Body Protection Laboratory CoatMust be a fully buttoned, long-sleeved lab coat.
Respiratory Protection Fume HoodAll handling of this compound, especially in powder form, must be conducted within a certified chemical fume hood to prevent inhalation of aerosolized particles.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure the work area within the chemical fume hood is clean and decontaminated.

  • Wear all required PPE.

  • Carefully weigh the required amount of this compound powder on a tared weigh boat inside the fume hood.

  • Avoid generating dust. If any powder is spilled, decontaminate the area immediately following the spill response protocol.

2. Dissolving the Compound:

  • Add the desired solvent to the vessel containing the this compound powder within the fume hood.

  • Gently swirl the container to dissolve the compound. Sonication may be used if necessary.

  • Ensure the container is securely capped before removing it from the fume hood.

3. Experimental Use:

  • All procedures involving this compound should be performed in a designated area to prevent cross-contamination.

  • Use dedicated equipment (pipettes, tubes, etc.) for handling the compound.

  • Clearly label all containers with the compound name, concentration, and date.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, weigh boats, pipette tips, and other solid materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
Empty Containers Empty vials that once held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed vial can then be disposed of as regular lab glass waste.

Signaling Pathway and Experimental Workflow

This compound functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition disrupts the synthesis of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, ultimately leading to the inhibition of DNA synthesis and cell proliferation.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolism cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate DNA_Synthesis DNA Synthesis Purines_Thymidylate->DNA_Synthesis Dhfr_IN_15 This compound DHFR_Enzyme DHFR Enzyme Dhfr_IN_15->DHFR_Enzyme Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Cell_Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Stock Solution Treatment 4. Treat Cells with Varying Concentrations of this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 7. Analyze Data to Determine IC50 Viability_Assay->Data_Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.